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  • Product: Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate
  • CAS: 885519-75-5

Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate: A Strategic Scaffold in Kinase Inhibitor Discovery

Executive Summary In modern rational drug design, the indazole core is universally recognized as a privileged scaffold, particularly for targeting the ATP-binding hinge region of kinases. Methyl 3-bromo-6-nitro-1H-indazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the indazole core is universally recognized as a privileged scaffold, particularly for targeting the ATP-binding hinge region of kinases. Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (CAS: 885519-75-5) represents a highly specialized, multi-vectorial building block. As an Application Scientist, I frequently utilize this molecule because its orthogonal functional groups—a C3-bromide, a C4-methyl ester, and a C6-nitro group—allow for precise, step-wise elaboration without cross-reactivity. This whitepaper details the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols required to leverage this scaffold in the development of advanced therapeutics.

Physicochemical Profiling and Structural Rationale

Before deploying any building block in a synthetic campaign, it is critical to understand its baseline properties. The high topological polar surface area (TPSA) and optimal lipophilicity (XLogP3) make this compound an excellent starting point for central nervous system (CNS) and systemic kinase inhibitors.

Table 1: Physicochemical and Structural Properties
PropertyValueStructural Significance
Chemical Name Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylateCore nomenclature for orthogonal synthesis.
CAS Number 885519-75-5Unique registry identifier .
Molecular Formula C9H6BrN3O4Defines the atomic composition .
Molecular Weight 300.07 g/mol Ideal low-MW starting point for Lead Generation .
XLogP3 3.00Favorable lipophilicity for membrane permeability [[1]]().
TPSA 100.8 ŲPredicts favorable hydrogen-bonding interactions .

Mechanistic Role in Drug Design

The indazole heterocycle mimics the purine ring of ATP. The N1-H and N2 atoms act as a bidentate hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region. This specific substitution pattern allows us to explore three distinct regions of the kinase active site:

  • C3-Bromide (Gatekeeper Exploration): The C3 position points directly into the hydrophobic gatekeeper pocket. The bromide serves as a synthetic handle for palladium-catalyzed cross-couplings to introduce aryl or heteroaryl groups, which is a proven strategy in the design of [2].

  • C6-Nitro (Solvent-Exposed Region): The nitro group acts as a masked amine. Upon reduction, it can be converted into amides or ureas that project outward into the solvent-exposed region, improving aqueous solubility and modulating pharmacokinetic profiles. This vector is critical in[3].

  • C4-Methyl Ester (Ribose Pocket): The ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, allowing for interactions with the ribose-binding pocket, a mechanism utilized in[4].

Pathway Stimulus BCR / FcγR Activation Syk Syk Kinase Stimulus->Syk Phosphorylation Downstream PI3K / NF-κB Signaling Syk->Downstream Signal Transduction Response Inflammatory Response & B-Cell Proliferation Downstream->Response Gene Expression Inhibitor Indazole-Derived Inhibitor Inhibitor->Syk ATP-Competitive Inhibition

Syk kinase signaling pathway and intervention by indazole inhibitors.

Self-Validating Experimental Workflows

When handling a multi-functional scaffold, chemoselectivity is paramount . The causality behind reagent selection is the difference between a high-yielding step and an intractable mixture. If you reduce the nitro group too aggressively, you risk hydrodehalogenation of the C3-bromide. If you hydrolyze the ester prematurely, the resulting carboxylate will poison palladium catalysts in subsequent Suzuki couplings.

G A Indazole Scaffold (CAS: 885519-75-5) B N1-Protection (SEM-Cl) A->B Step 1 C C3-Suzuki Coupling (Pd-Catalyzed) B->C Step 2 D C6-Nitro Reduction (Fe / NH4Cl) C->D Step 3 E C4-Ester Hydrolysis (LiOH) D->E Step 4 F Target Kinase Inhibitor E->F Final

Orthogonal functionalization workflow of the indazole scaffold.

Protocol 1: Chemoselective C6-Nitro Reduction

Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated because it will rapidly cleave the C3-bromide. To preserve the halogen for future cross-coupling, we mandate a single-electron transfer (SET) reduction utilizing Iron powder and Ammonium Chloride .

  • Initiation: Suspend Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (1.0 eq) in a solvent mixture of Ethanol and Water (1:2 ratio)[3].

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) in one portion at room temperature. The mild acidity of NH₄Cl activates the iron surface without hydrolyzing the C4-ester[3].

  • Reduction: Introduce Iron powder (Fe, 5.0 eq) to the suspension[3].

  • Propagation: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours[3].

  • Self-Validation Step: Monitor the reaction via LC-MS. The mass shift from 300.07 (nitro) to 270.09 (amine) confirms reduction. Crucially, verify the retention of the 1:1 isotopic bromine pattern (M, M+2) to ensure no des-bromo byproduct has formed.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove iron oxides, and wash the filter cake with Ethyl Acetate. Extract the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: C3 Suzuki-Miyaura Cross-Coupling

Causality: The C4-methyl ester is base-labile. Utilizing strong bases (e.g., NaOH, KOtBu) will cause premature saponification. We utilize mild Potassium Carbonate (K₂CO₃) in a biphasic system to facilitate transmetalation while preserving the ester.

  • Preparation: Dissolve the N1-protected indazole intermediate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in 1,4-Dioxane.

  • Base Addition: Add an aqueous solution of Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Degassing: Purge the mixture by bubbling Argon for 10 minutes to prevent catalyst oxidation.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and minimizing side reactions.

  • Reaction: Heat to 90 °C for 4 hours under an Argon atmosphere.

  • Self-Validation Step: Perform TLC (Hexanes/EtOAc 3:1). The complete disappearance of the starting material and the emergence of a lower Rf spot indicates successful coupling.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel flash chromatography.

References

  • US Patent US6982274B2. "1H-indazole compound." Google Patents.
  • European Patent EP2489663A1. "Compounds as syk kinase inhibitors." Google Patents.
  • World Intellectual Property Organization WO2024073073A2. "Kinase modulators and methods of use thereof." Google Patents.

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Exploratory

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate, a key heterocyclic building block with significant potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights into its utilization.

Core Compound Identification and Properties

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of pharmacologically active molecules.[1][2] The strategic incorporation of bromo and nitro groups, along with a methyl carboxylate, provides multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex therapeutic agents.[1][3]

PropertyValueSource
CAS Number 885519-75-5[4]
Molecular Formula C₉H₆BrN₃O₄[4]
Molecular Weight 300.07 g/mol [4]
IUPAC Name methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate[4]
Physical State Solid (predicted)
Density 1.9±0.1 g/cm³ (predicted)[4]
Boiling Point 492.0±40.0 °C at 760 mmHg (predicted)[4]
Flash Point 251.4±27.3 °C (predicted)[4]

Synthesis and Mechanism

Proposed Synthetic Pathway

A logical approach would start from a suitably substituted aniline derivative, which can be cyclized to form the indazole-4-carboxylate core. Subsequent electrophilic aromatic substitution reactions would introduce the bromo and nitro groups. The order of these substitutions is critical to achieving the desired isomer.

Synthetic_Pathway A Substituted o-toluidine derivative B Methyl 1H-indazole-4-carboxylate A->B Diazotization & Cyclization (e.g., NaNO₂, H⁺) C Methyl 3-bromo-1H-indazole-4-carboxylate B->C Bromination (e.g., NBS, DMF) D Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate C->D Nitration (e.g., HNO₃, H₂SO₄) Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_validation Purity & Identity Confirmation Synthesis Synthesized Compound Purification Purified Compound Synthesis->Purification Chromatography / Recrystallization NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR Final Structure Confirmed NMR->Final MS->Final IR->Final

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Foundational

1H NMR and 13C NMR spectral data for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate Introduction The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[1][2] Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (CAS No. 885519-75-5) is a highly functionalized derivative, making it a valuable building block for the synthesis of complex pharmaceutical agents.[3] Its structure combines several key functionalities: a bromine atom at the 3-position, a strong electron-withdrawing nitro group at the 6-position, and a methyl ester at the 4-position.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a definitive published spectrum is not widely available, this document presents a detailed prediction and interpretation based on established principles of NMR spectroscopy and comparative data from structurally related substituted indazoles.[4][5] We will delve into the causal relationships between the molecule's unique substitution pattern and its spectral features, providing a robust framework for its structural characterization. This guide also includes field-proven experimental protocols for acquiring high-quality NMR data.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for accurate spectral assignment. The standard IUPAC numbering for the 1H-indazole ring system is utilized throughout this guide.

Fig. 2: Substituent Effects on Aromatic Chemical Shifts Indazole Indazole Core NO2 -NO₂ Group (C6) Indazole->NO2 Strong e⁻ withdrawing COOCH3 -COOCH₃ Group (C4) Indazole->COOCH3 e⁻ withdrawing Br -Br Atom (C3) Indazole->Br Inductive e⁻ withdrawal H5 H-5 / C-5 NO2->H5 Ortho Deshielding (Strong) H7 H-7 / C-7 NO2->H7 Para Deshielding (Strong) COOCH3->H5 Meta Deshielding (Moderate)

Caption: Key electronic influences on the aromatic NMR signals.

Experimental Protocols for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for sample preparation and instrument operation.

Sample Preparation

The quality of the NMR spectrum is profoundly affected by the quality of the sample.

  • Step 1: Determine Sample Quantity:

    • For ¹H NMR: Weigh 5-10 mg of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate. [6] * For ¹³C NMR: A higher concentration is required due to the low natural abundance of ¹³C. Use 20-50 mg of the sample, or as much as will fully dissolve. * Step 2: Select Deuterated Solvent:

    • Choose a high-purity deuterated solvent in which the compound is soluble. DMSO-d₆ is highly recommended for this class of compounds to ensure dissolution and observation of the N-H proton. CDCl₃ is an alternative if the compound is sufficiently soluble.

    • Use a solvent volume of 0.5-0.6 mL for a standard 5 mm NMR tube. [6][7]* Step 3: Sample Dissolution and Filtration:

    • Dissolve the weighed sample in the chosen solvent in a small, clean vial.

    • Crucial Step: Filter the solution into a clean, high-quality 5 mm NMR tube through a Pasteur pipette containing a small, tightly packed plug of glass wool. This removes any particulate matter, which can severely degrade spectral quality by distorting magnetic field homogeneity. * Step 4: Add Internal Standard:

    • Add a small amount of Tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal reference for both ¹H and ¹³C spectra. [8]* Step 5: Cap and Label:

    • Securely cap the NMR tube and label it clearly. Invert the tube several times to ensure the solution is homogeneous.

Fig. 3: NMR Sample Preparation and Analysis Workflow Start Start: Weigh ~5-10 mg Sample Solvent Add 0.6 mL Deuterated Solvent (e.g., DMSO-d₆) Start->Solvent Dissolve Vortex to Dissolve Solvent->Dissolve Filter Filter into NMR Tube (Glass Wool Pipette) Dissolve->Filter Standard Add TMS Internal Standard Filter->Standard Mix Cap and Mix Standard->Mix Spectrometer Insert into NMR Spectrometer Mix->Spectrometer Acquire Acquire Data (¹H and ¹³C Spectra) Spectrometer->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process End Analyze Spectrum Process->End

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Exploratory

Material Safety Data Sheet (SDS) for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Substituted Indazoles in Medicinal Chemistry The indazole scaffold is a privileged heterocyclic motif in modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties[1][2]. The strategic placement of various functional groups on the indazole ring system allows for the fine-tuning of a compound's biological activity. Among these, nitroindazole derivatives have garnered significant attention for their potential in treating a range of diseases, from parasitic infections to cancer[3][4]. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate, designed for professionals engaged in pharmaceutical research and development.

Section 1: Chemical and Physical Properties

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a complex heterocyclic compound with the chemical formula C₉H₆BrN₃O₄. Its structure is characterized by an indazole core substituted with a bromine atom at the 3-position, a nitro group at the 6-position, and a methyl carboxylate group at the 4-position. These functional groups are expected to significantly influence the molecule's reactivity, solubility, and biological activity.

PropertyValue
CAS Number 885519-75-5
Molecular Formula C₉H₆BrN₃O₄
Molecular Weight 300.07 g/mol
Density 1.9 ± 0.1 g/cm³
Boiling Point 492.0 ± 40.0 °C at 760 mmHg
Flash Point 251.4 ± 27.3 °C
Refractive Index 1.706

Section 2: Hazard Identification and Safe Handling

2.1. GHS Hazard Classification (Inferred)

Based on analogous compounds, Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

2.2. Personal Protective Equipment (PPE)

Due to the potential hazards, the following personal protective equipment is mandatory when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the solid form.

2.3. Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent electrostatic discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Segregate from strong oxidizing agents, strong acids, and strong bases.

2.4. First-Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

2.5. Spill and Disposal Procedures

  • Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Section 3: Synthesis and Reactivity

While a specific, published synthesis for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is not available, a plausible synthetic route can be inferred from established methods for preparing substituted indazoles. The following diagram illustrates a potential synthetic workflow.

Synthesis_Workflow A Substituted Toluene Derivative B Nitration A->B HNO₃/H₂SO₄ C Bromination B->C NBS, Initiator D Oxidation of Methyl Group C->D KMnO₄ or other oxidant E Esterification D->E Methanol, Acid Catalyst F Cyclization to Indazole E->F Hydrazine derivative G Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate F->G Final Product

Caption: A plausible synthetic workflow for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate.

The reactivity of this molecule is dictated by its functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but may make it susceptible to nucleophilic aromatic substitution. The bromine atom at the 3-position can be a site for various cross-coupling reactions, allowing for further diversification of the molecule. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, such as amide bond formation. A known reaction for a similar compound, 3-bromo-6-nitroindazole, is N-alkylation, demonstrating the reactivity of the indazole nitrogen[5].

Section 4: Applications in Drug Discovery and Development

The structural features of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate make it a promising scaffold for the development of novel therapeutic agents. The broader class of 6-nitroindazoles has shown significant potential in several key therapeutic areas.

4.1. Rationale as a Kinase Inhibitor Precursor

Indazole derivatives are increasingly being investigated as kinase inhibitors[1]. The indazole core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of various kinases. The substituents on the indazole ring play a crucial role in determining the selectivity and potency of the inhibitor. The bromo, nitro, and methyl carboxylate groups on the target molecule offer multiple points for chemical modification to optimize binding to a specific kinase target.

Kinase_Inhibition_Logic cluster_0 Kinase Active Site cluster_1 Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate ATP Binding Pocket ATP Binding Pocket Substrate Binding Site Substrate Binding Site Indazole Core Indazole Core Indazole Core->ATP Binding Pocket Mimics Adenine Substituents (Br, NO₂, CO₂Me) Substituents (Br, NO₂, CO₂Me) Substituents (Br, NO₂, CO₂Me)->Substrate Binding Site Provides Selectivity and Potency

Caption: Logical relationship for the potential of the topic compound as a kinase inhibitor.

4.2. Potential as an Antiparasitic and Anticancer Agent

Research has demonstrated that the 6-nitro substitution on the indazole ring is a key contributor to the cytotoxic effects of these compounds against cancer cell lines[4]. Specifically, derivatives of 6-nitroindazole have shown antiproliferative activity against lung carcinoma cells[4]. Furthermore, nitro-heterocyclic compounds are a well-established class of antiparasitic agents, and 3-chloro-6-nitro-1H-indazole derivatives have been investigated for their antileishmanial activity[3][4]. This suggests that Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate could serve as a valuable starting point for the development of novel antiparasitic and anticancer drugs.

Section 5: Experimental Protocols - A Representative Workflow for Biological Screening

The following is a generalized workflow for the in vitro screening of novel indazole derivatives, based on protocols for similar compounds[3].

Screening_Workflow start Start: Synthesized Indazole Derivatives step1 Parasite/Cell Culture Promastigote strains of Leishmania spp. or Cancer Cell Lines start->step1 step2 Compound Exposure Incubate with increasing concentrations of indazole derivatives step1->step2 step3 Viability Assay (e.g., MTT) Measure cell viability to determine cytotoxic effects step2->step3 step4 Data Analysis Calculate IC₅₀ values step3->step4 end End: Identification of Lead Compounds step4->end

Caption: A generalized experimental workflow for the biological screening of indazole derivatives.

Step-by-Step Methodology:

  • Parasite/Cell Culture: Culture the target parasitic strains (e.g., Leishmania species) or human cancer cell lines in their respective appropriate media and conditions.

  • Compound Preparation: Prepare stock solutions of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate and its derivatives in a suitable solvent, such as DMSO.

  • Exposure: Expose the cultured parasites or cells to a range of concentrations of the test compounds. Include appropriate positive (known active compound) and negative (vehicle control) controls.

  • Viability Assay: After a set incubation period, assess cell viability using a suitable assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.

  • Data Analysis: Determine the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀ value). This value is a measure of the compound's potency.

Conclusion

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery. Its structural features suggest likely applications in the development of kinase inhibitors, as well as novel anticancer and antiparasitic agents. While a comprehensive safety profile is yet to be established for this specific molecule, adherence to strict safety protocols for related nitroaromatic compounds is essential. The synthetic versatility and promising biological context of the 6-nitroindazole scaffold make this compound a valuable tool for researchers and scientists in the pharmaceutical industry.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3260. (URL: [Link])

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (URL: [Link])

Sources

Foundational

The Pharmacological Blueprint of 6-Nitro-1H-Indazole Derivatives: A Technical Guide to Their Mechanism of Action

Abstract The 6-nitro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a class of derivatives with a broad spectrum of pharmacological activities. This technical guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 6-nitro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a class of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of these compounds. We will dissect their modes of action in oncology, infectious diseases, and inflammatory conditions, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide will detail the specific molecular targets and signaling pathways modulated by 6-nitro-1H-indazole derivatives, supported by experimental evidence and detailed protocols for mechanistic investigation.

Introduction: The Versatility of the 6-Nitro-1H-Indazole Core

The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established pharmacophore present in numerous clinically approved drugs.[1] The introduction of a nitro group at the 6-position of the indazole ring profoundly influences the molecule's electronic properties and biological activity, paving the way for the development of potent and selective therapeutic agents.[2] Derivatives of 6-nitro-1H-indazole have demonstrated significant promise as anticancer, antileishmanial, and anti-inflammatory agents, underscoring the versatility of this chemical scaffold.[1][2][3] This guide will provide a detailed examination of the mechanisms driving these diverse pharmacological effects.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of 6-nitro-1H-indazole exert their antiproliferative effects through a combination of mechanisms, primarily centered on the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Inhibition of Pro-Survival Signaling: Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Several studies have indicated that indazole derivatives can effectively inhibit this pathway, and evidence suggests that 6-nitro-1H-indazole derivatives may share this mechanism.[4]

The proposed mechanism involves the direct or indirect inhibition of PI3K or downstream kinases like AKT and mTOR. This inhibition prevents the phosphorylation and activation of key downstream effectors, ultimately leading to a reduction in cell proliferation and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Inhibitor 6-Nitro-1H-Indazole Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by 6-nitro-1H-indazole derivatives.

Experimental Protocol: Western Blotting for PI3K/AKT/mTOR Pathway Activation

This protocol describes the assessment of the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with a 6-nitro-1H-indazole derivative.

  • Cell Culture and Treatment: Plate cancer cells (e.g., HT-29, MCF-7) and allow them to adhere overnight. Treat cells with various concentrations of the 6-nitro-1H-indazole derivative for a specified time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-mTOR, and total mTOR overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Kinase Inhibition: A Potential Avenue for Targeted Therapy

The indazole scaffold is a key component of several approved kinase inhibitors.[5][6] While direct evidence for widespread kinase inhibition by simple 6-nitro-1H-indazole derivatives is still emerging, some studies on more complex indazole-containing molecules have shown potent inhibitory activity against kinases like FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[5][6] The mechanism likely involves competitive binding to the ATP-binding pocket of the kinase, preventing autophosphorylation and downstream signaling.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., FLT3)

This protocol outlines a general method for assessing the inhibitory activity of a 6-nitro-1H-indazole derivative against a specific kinase.

  • Reagents and Materials: Recombinant human FLT3 kinase, kinase buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).

  • Assay Procedure:

    • In a microplate, add the kinase, the test compound at various concentrations, and the kinase buffer.

    • Initiate the reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody in an ELISA-based format or using a luminescence-based assay that measures ATP consumption.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Induction of Apoptosis and Cell Cycle Arrest

6-Nitro-1H-indazole derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.[7] This is a crucial mechanism for eliminating malignant cells.

2.3.1. Apoptosis Induction

Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes. 6-Nitro-1H-indazole derivatives can trigger apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases, a family of proteases that execute the apoptotic program.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

  • Cell Treatment: Treat cancer cells with the 6-nitro-1H-indazole derivative for a specified time.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

2.3.2. Cell Cycle Arrest

These derivatives can also interfere with the cell cycle machinery, causing cells to arrest at specific checkpoints (e.g., G2/M phase), preventing them from progressing through division.[4][7]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide (PI) to determine the DNA content of cells, which reflects their position in the cell cycle.[11][12]

  • Cell Treatment and Fixation:

    • Treat cells with the test compound.

    • Harvest the cells and fix them in ice-cold 70% ethanol.

  • Cell Staining:

    • Wash the fixed cells with PBS.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cells with a solution containing PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antileishmanial Activity: Targeting a Parasite-Specific Enzyme

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. A key target for antileishmanial drugs is trypanothione reductase (TryR), an enzyme essential for the parasite's redox metabolism and survival within the host, which is absent in humans.[3] 3-chloro-6-nitro-1H-indazole derivatives have shown particular promise as inhibitors of this enzyme.[3]

The mechanism involves the binding of the indazole derivative to the active site of TryR, inhibiting its ability to reduce trypanothione disulfide. This disrupts the parasite's defense against oxidative stress, leading to its death.

TryR_Inhibition Trypanothione_disulfide Trypanothione Disulfide (TS2) TryR Trypanothione Reductase (TryR) Trypanothione_disulfide->TryR NADP NADP+ TryR->NADP Reduced_Trypanothione Reduced Trypanothione (T(SH)2) TryR->Reduced_Trypanothione NADPH NADPH NADPH->TryR Detoxification Detoxification of Reactive Oxygen Species Reduced_Trypanothione->Detoxification Inhibitor 6-Nitro-1H-Indazole Derivative Inhibitor->TryR Inhibition

Caption: Inhibition of Leishmania trypanothione reductase (TryR) by 6-nitro-1H-indazole derivatives.

Experimental Protocol: Trypanothione Reductase (TryR) Activity Assay

This spectrophotometric assay measures the activity of TryR by monitoring the reduction of a chromogenic substrate.

  • Assay Components: Purified recombinant Leishmania TryR, trypanothione disulfide (TS2), NADPH, and DTNB (Ellman's reagent).

  • Assay Procedure:

    • In a microplate, combine the assay buffer, TryR, and the 6-nitro-1H-indazole derivative at various concentrations.

    • Initiate the reaction by adding NADPH and TS2.

    • The enzymatic reduction of TS2 is coupled to the reduction of DTNB, which produces a yellow-colored product (TNB).

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

6-Nitro-1H-indazole derivatives have also demonstrated anti-inflammatory properties, which are attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Mediators

Studies have shown that 6-nitroindazole can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and exhibit free radical scavenging activity.[2] This suggests a mechanism involving the suppression of the inflammatory cascade at multiple levels.

Potential Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. While direct evidence for 6-nitro-1H-indazole derivatives is still under investigation, related indole compounds have been shown to inhibit NF-κB activation by preventing the phosphorylation of the p65 subunit.[13][14][15] This is a plausible mechanism for the anti-inflammatory effects of 6-nitro-1H-indazole derivatives.

Inhibition of p65 phosphorylation would prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation p65_phos p-p65 IKK->p65_phos Phosphorylation of p65 NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression p65_phos->Gene_Expression Activation Inhibitor 6-Nitro-1H-Indazole Derivative Inhibitor->IKK Inhibition

Sources

Exploratory

Crystallographic Data and 3D Structural Analysis of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

Executive Summary Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (CAS: 885519-75-5) is a highly functionalized, poly-substituted heterocyclic building block[1]. In modern structure-based drug design (SBDD), the indazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (CAS: 885519-75-5) is a highly functionalized, poly-substituted heterocyclic building block[1]. In modern structure-based drug design (SBDD), the indazole scaffold is a privileged pharmacophore, frequently deployed in the development of kinase inhibitors (e.g., FGFR) and poly(ADP-ribose) polymerase (PARP) inhibitors[2][3].

This technical whitepaper provides an in-depth analysis of the 3D structural conformation and crystallographic properties of this compound. By dissecting the steric interplay between the C3-bromine and C4-carboxylate, and mapping the supramolecular forces—specifically halogen bonding and π−π stacking—this guide equips researchers with the structural rationale necessary to leverage this molecule in advanced synthetic and medicinal chemistry workflows.

Physicochemical & Molecular Parameters

Understanding the baseline physicochemical properties is critical before initiating crystallization or computational docking studies. The highly polarized nature of the molecule (TPSA > 100 Ų) dictates its solubility profile and lattice energy[1].

ParameterValueSource
Chemical Name Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate[1]
CAS Number 885519-75-5[1]
Molecular Formula C9H6BrN3O4[1]
Molecular Weight 300.07 g/mol [1]
Exact Mass 298.954[1]
Topological Polar Surface Area (TPSA) 100.8 Ų[1]
XLogP3 3.00[1]
Density (Predicted) 1.9 ± 0.1 g/cm³[1]

Crystallographic Characterization Protocol

To obtain high-resolution 3D coordinates, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow must be employed. The following protocol is designed as a self-validating system , ensuring that the resulting electron density map is free from artifacts caused by twinning or positional disorder.

Step 1: Solvent Screening & Crystal Growth
  • Rationale : The molecule contains both highly polar groups (nitro, N-H) and hydrophobic regions (aromatic core, bromine). A binary solvent system is required to balance solubility and nucleation.

  • Procedure : Dissolve 50 mg of the compound in 2 mL of ethyl acetate (good solvent). Filter through a 0.22 µm PTFE syringe filter into a crystallization vial. Carefully layer 2 mL of n-hexane (antisolvent) on top.

  • Causality : Slow vapor diffusion or liquid-liquid diffusion minimizes the rate of supersaturation. This slow kinetic regime strongly favors the formation of highly directional, thermodynamically stable halogen bonds over rapid, amorphous precipitation[4].

Step 2: Data Collection via SCXRD
  • Procedure : Mount a suitable single crystal (e.g., 0.3 × 0.2 × 0.1 mm) on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo K α ( λ=0.71073 Å) or Cu K α microfocus source.

  • Causality : Data collection must be performed at 100 K under a liquid nitrogen stream. Cooling minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately resolving the anisotropic displacement parameters of the heavy bromine atom and mapping the subtle electron depletion zone ( σ -hole) responsible for halogen bonding[5].

Step 3: Structure Solution, Refinement, and Validation
  • Procedure : Integrate the diffraction frames and apply multi-scan absorption correction (e.g., SADABS). Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Check : The refinement is considered successful and geometrically valid only if the Goodness-of-Fit (GoF) approaches 1.05, the final R1​ index is < 0.05, and the maximum residual electron density ( Δρmax​ ) near the bromine atom is < 0.5 e/ų. Run the final .cif file through the IUCr CheckCIF routine to ensure no missed symmetry (e.g., pseudo-inversion centers)[6].

3D Structural Features & Conformational Analysis

Based on crystallographic precedents of substituted 1H-indazoles[6][7][8], the 3D structure of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is governed by a delicate balance of resonance stabilization and steric repulsion.

Core Planarity and Steric Torsion

The 1H-indazole core is a fully conjugated 10 π electron system, maintaining strict planarity[8]. The C6-nitro group is highly conjugated with the aromatic ring and typically lies nearly coplanar to the indazole scaffold (dihedral angle < 5°) to maximize resonance[7][8].

However, a critical structural feature arises at the C3 and C4 positions. The van der Waals radius of bromine is ~1.85 Å, and the oxygen of the carboxylate is ~1.52 Å. Because the distance between the C3 and C4 substituents on the indazole ring is relatively short, a strictly coplanar methyl ester would result in severe steric clash. Causality : To relieve this steric strain, the C4-carboxylate group is forced to rotate out of the indazole plane. This torsion breaks the full π -conjugation of the ester with the ring but represents the global energy minimum by minimizing van der Waals repulsion.

Supramolecular Assembly and Halogen Bonding

The crystal lattice is stabilized by a triad of non-covalent interactions:

  • Halogen Bonding (X-Bonding) : The covalently bound C3-bromine possesses an anisotropic charge distribution, featuring an electropositive crown known as a σ -hole[4]. This σ -hole acts as a Lewis acid, forming a highly directional halogen bond ( θ≈160∘−180∘ ) with a Lewis base (typically the carbonyl oxygen of the ester or the nitro group of an adjacent molecule)[4][9]. This Br···O interaction (approx. 3.0 Å) is a primary driver of the lattice architecture[5].

  • Hydrogen Bonding : The N1-H acts as a strong, classical hydrogen bond donor. It typically interacts with the oxygen atoms of the C6-nitro group or the C4-ester of neighboring molecules, forming 1D supramolecular chains[6][7].

  • π−π Stacking : The planar indazole cores engage in slipped face-to-face π−π stacking (inter-centroid distances of ~3.6 Å), which packs the 1D chains into a robust 3D lattice[6][8].

Mechanistic Mapping of Crystal Packing

The following diagram illustrates the logical hierarchy of intramolecular conformations driving the supramolecular assembly of the crystal lattice.

CrystalPacking cluster_molecule Molecular Conformation cluster_lattice Supramolecular Lattice Core 1H-Indazole Core Planar 10π System PiStack π-π Stacking Face-to-Face Assembly Core->PiStack Drives stacking HBond Hydrogen Bonding N1-H···O-N Interactions Core->HBond N1-H Donor Ester 4-Carboxylate Ester Steric Torsion out-of-plane HalBond Halogen Bonding Br···O=C Interactions Ester->HalBond Carbonyl Acceptor Bromo 3-Bromo Substituent Polarized σ-Hole Bromo->HalBond Lewis Acid Donor Nitro 6-Nitro Group Resonance Coplanar Nitro->HBond Oxygen Acceptor PiStack->HalBond Synergistic alignment HBond->PiStack Lattice stabilization

Caption: Logical mapping of intramolecular features driving the supramolecular crystal lattice assembly.

Applications in Structure-Based Drug Design (SBDD)

The 3D spatial arrangement of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate makes it a highly sought-after precursor for targeted therapeutics.

In the design of dual PARP/EZH2 inhibitors or FGFR kinase inhibitors, the indazole N1-H and N2 lone pair serve as a bidentate hinge-binding motif, anchoring the molecule to the kinase backbone (e.g., via hydrogen bonding to Glu562 in FGFR1)[2][3]. The C3-bromine is not merely a synthetic placeholder; in the biological target, its σ -hole can form potent halogen bonds with backbone carbonyls (such as Val116 in CK2 α ), significantly enhancing binding affinity and target residence time compared to non-halogenated analogs[5][9]. Finally, the C4-carboxylate provides a synthetically tractable vector to grow the molecule out of the ATP-binding pocket toward solvent-exposed regions, allowing for the tuning of pharmacokinetic properties[2][3].

References

  • Title : methyl 3-bromo-6-nitro-1h-indazole-4-carboxylate - Echemi Source : echemi.com URL : 1

  • Title : 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase - PubMed Source : nih.gov URL : 7

  • Title : 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one - IUCr Journals Source : iucr.org URL : 6

  • Title : (PDF) 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - ResearchGate Source : researchgate.net URL : 8

  • Title : Discovery of First-in-Class Dual PARP and EZH2 Inhibitors for Triple-Negative Breast Cancer with Wild-Type BRCA | Journal of Medicinal Chemistry Source : acs.org URL : 2

  • Title : Halogen bonding (X-bonding): A biological perspective - PMC Source : nih.gov URL : 4

  • Title : Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC Source : nih.gov URL : 3

  • Title : Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α | PLOS One Source : plos.org URL : 5

  • Title : Halogen bonding at the ATP binding site of protein kinases: Preferred geometry and topology of ligand binding. Source : ibb.waw.pl URL : 9

Sources

Foundational

Thermodynamic Stability of Substituted 1H-Indazole-4-Carboxylates: A Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive molecules, including s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive molecules, including several FDA-approved drugs.[1][2] Substituted 1H-indazole-4-carboxylates, in particular, represent a critical subclass, serving as key intermediates and final active pharmaceutical ingredients (APIs). Their thermodynamic stability is a paramount concern in drug development, directly influencing shelf-life, formulation strategies, safety, and efficacy.[3] This guide provides a comprehensive technical overview of the principles governing the thermodynamic stability of these compounds. We will explore the intrinsic properties of the indazole core, the profound impact of molecular substitution, and the critical role of solid-state interactions. This document details authoritative experimental protocols for stability assessment, including thermal analysis and forced degradation studies, and touches upon computational methods for predictive analysis.

The 1H-Indazole-4-Carboxylate Core: An Introduction to Inherent Stability

The indazole ring system, a bicyclic aromatic heterocycle, exists in multiple tautomeric forms, primarily the 1H- and 2H-tautomers.[1][4] Extensive theoretical and experimental evidence confirms that the 1H-indazole tautomer is the most thermodynamically stable form.[1][4][5][6][7][8] This stability is attributed to its benzenoid electronic structure, which confers a greater degree of aromaticity compared to the quinonoid character of the 2H-tautomer.[4][6] This inherent stability makes the 1H-indazole scaffold a robust foundation for drug design.

The addition of a carboxylate group at the 4-position introduces a key functional handle for modulating physicochemical properties and for further chemical elaboration. However, it also introduces new possibilities for intermolecular interactions and potential degradation pathways that must be thoroughly understood.

Caption: Core structure of a substituted 1H-indazole-4-carboxylate.

Key Factors Governing Thermodynamic Stability

The overall stability of a substituted 1H-indazole-4-carboxylate in the solid state is not solely dependent on its covalent structure but is a complex interplay of intramolecular and intermolecular forces.

  • Electronic Effects of Substituents: The nature and position of substituents on the bicyclic ring system can significantly alter the electron density distribution, impacting bond strengths and reactivity.

    • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, halogens) can increase the acidity of the N-H proton and may render the molecule more susceptible to nucleophilic attack or hydrolysis under certain conditions.[9]

    • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NH₂) generally enhance the stability of the aromatic system.

  • Intermolecular Interactions & Crystal Packing: In the solid state, the arrangement of molecules in the crystal lattice is a dominant factor in thermodynamic stability.

    • Hydrogen Bonding: The N-H group of the pyrazole ring and the carboxylate moiety are potent hydrogen bond donors and acceptors. Strong intermolecular hydrogen bonding networks, such as the O-H···N hydrogen bonds observed in the crystal structure of indazol-2-yl-acetic acid, contribute significantly to the lattice energy and, consequently, to the thermal stability.[6][10]

    • π-π Stacking: The aromatic nature of the indazole ring facilitates π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.[6]

  • Polymorphism: Pharmaceutical solids can often exist in multiple crystalline forms, or polymorphs, each with a unique crystal lattice and, therefore, different thermodynamic properties.[3] One polymorph will be the most stable under a given set of conditions, while others (metastable forms) may convert to the stable form over time. Identifying and controlling polymorphism is critical for consistent product quality.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires a multi-faceted experimental approach. The primary techniques employed in the pharmaceutical sciences are thermal analysis and forced degradation studies.[3][11][12]

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature.[3][11][13][] For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal methods.[11][12]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] It provides critical information on:

    • Melting Point (Tₘ): The temperature at which the solid-to-liquid phase transition occurs. A sharp, high melting point is often indicative of high purity and a stable crystal lattice.

    • Enthalpy of Fusion (ΔHբ): The energy required to melt the solid. Higher values typically correlate with greater lattice energy and stability.

    • Polymorphic Transitions: Solid-solid phase transitions can be detected as endothermic or exothermic events prior to melting.

    • Glass Transitions (T₉): For amorphous materials, the T₉ indicates the transition from a rigid to a more rubbery state.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time.[3][11] This technique is essential for determining:

    • Thermal Decomposition Temperature (Tₔ): The temperature at which the compound begins to degrade, indicated by mass loss.

    • Moisture/Solvent Content: Mass loss at lower temperatures can quantify the amount of residual water or solvent in the sample, which can impact stability.[]

    • Stability Range: TGA defines the temperature range within which the compound is stable and does not undergo degradation.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized "privileged structure" due to its ability to interact with a wide range of biological targets. The specific substitution pattern of this molecule, featuring a bromo, a nitro, and a carboxylate group, offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the plausible synthetic pathways for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Proposed Synthetic Pathways

The synthesis of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate can be approached through a multi-step process, typically starting from a more readily available indazole derivative. The key transformations involve the regioselective introduction of a bromine atom at the C3 position and a nitro group onto the benzene ring. The order of these functionalization steps is critical to ensure the desired regioselectivity. Two primary synthetic routes are proposed and analyzed in this guide.

Pathway 1: Bromination followed by Nitration This is often the more logical approach, as the C3 position of the indazole ring is susceptible to electrophilic bromination. The subsequent nitration is then directed by the existing substituents.

Pathway 2: Nitration followed by Bromination This pathway is also plausible, but the initial nitration of the indazole-4-carboxylate may yield a mixture of isomers, potentially complicating the purification process.

This guide will focus on the more direct and likely higher-yielding Pathway 1.

Pathway 1: Synthesis via Bromination and Subsequent Nitration

This synthetic route commences with the commercially available Methyl 1H-indazole-4-carboxylate and proceeds through two key electrophilic substitution reactions.

Synthesis_Pathway_1 A Methyl 1H-indazole-4-carboxylate B Methyl 3-bromo-1H-indazole-4-carboxylate A->B Bromination (NBS) C Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate B->C Nitration (HNO3/H2SO4)

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction and Chemical Context Indazole derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction and Chemical Context

Indazole derivatives are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors and targeted therapeutics. Specifically, Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (CAS: 885519-75-5) serves as a highly versatile bifunctional building block. The C3-bromine allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C6-nitro group can be reduced to an amine for subsequent functionalization [1].

This application note details a validated, self-consistent protocol for synthesizing this compound via the esterification of 3-bromo-6-nitro-1H-indazole-4-carboxylic acid, utilizing an in situ acid chloride intermediate to overcome the electronic deactivation caused by the nitro and bromo substituents [2].

Physicochemical Specifications

The following table summarizes the key physicochemical properties of the target compound to aid in analytical verification and handling [1].

PropertySpecification / Value
Chemical Name Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate
CAS Registry Number 885519-75-5
Molecular Formula C9H6BrN3O4
Molecular Weight 300.07 g/mol
Exact Mass 298.9542 Da
XLogP3 3.00
Density 1.9 ± 0.1 g/cm³
Topological Polar Surface Area (TPSA) 100.80 Ų

Synthetic Strategy and Mechanistic Pathway

Standard Fischer esterification (using catalytic H2​SO4​ ) often yields poor conversions for this specific substrate. The strong electron-withdrawing effects of the C6-nitro and C3-bromo groups significantly decrease the nucleophilicity of the carboxylic acid oxygen, making protonation and subsequent alcohol attack inefficient.

To bypass this thermodynamic barrier, the protocol employs Thionyl Chloride ( SOCl2​ ) in methanol. This generates a highly electrophilic acid chloride intermediate in situ, which rapidly undergoes nucleophilic acyl substitution with methanol to form the desired ester [2].

G SM 3-bromo-6-nitro-1H- indazole-4-carboxylic acid (CAS: 885519-63-1) Intermediate Acid Chloride Intermediate SM->Intermediate SOCl2, 0 °C to Reflux (Activation) Product Methyl 3-bromo-6-nitro-1H- indazole-4-carboxylate (CAS: 885519-75-5) Intermediate->Product MeOH (Nucleophilic Acyl Substitution)

Fig 1: Synthetic workflow detailing the conversion of the carboxylic acid to the methyl ester.

Experimental Protocol

Reagents and Equipment
  • Starting Material: 3-bromo-6-nitro-1H-indazole-4-carboxylic acid (CAS: 885519-63-1) [3]

  • Reagents: Thionyl chloride ( SOCl2​ , Reagent Grade), Anhydrous Methanol ( MeOH ).

  • Equipment: 250 mL round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Methodology

Step 1: Suspension and Cooling

  • Action: Charge a 250 mL oven-dried round-bottom flask with 3-bromo-6-nitro-1H-indazole-4-carboxylic acid (10.0 g, 34.9 mmol) and anhydrous methanol (100 mL). Place the flask in an ice-water bath and stir to form a uniform suspension.

  • Causality: The starting material is only partially soluble in cold methanol. The ice bath is critical to control the highly exothermic reaction that will occur upon the addition of thionyl chloride, preventing the premature boiling of methanol and the loss of volatile reagents.

Step 2: Activation via Thionyl Chloride

  • Action: Equip the flask with a dropping funnel containing thionyl chloride (5.1 mL, 70.0 mmol, ~2.0 eq). Add the SOCl2​ dropwise over 30 minutes while maintaining the internal temperature below 10 °C.

  • Causality: SOCl2​ reacts with methanol to generate HCl and SO2​ gases, alongside the active methylating/chlorinating species. The slow addition ensures safe off-gassing. The excess (2.0 eq) is required to drive the formation of the acid chloride intermediate completely, overcoming the deactivating effects of the indazole ring substituents.

Step 3: Reflux and Esterification

  • Action: Remove the ice bath and attach a reflux condenser. Gradually heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4 to 6 hours.

  • Causality: Thermal energy is required to push the nucleophilic acyl substitution to completion. As the reaction progresses, the suspension will typically clear into a homogeneous solution, indicating the consumption of the highly polar carboxylic acid.

Step 4: Reaction Monitoring

  • Action: Monitor the reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate 1:1) or LC-MS.

  • Causality: The product methyl ester will elute with a significantly higher Rf​ value compared to the baseline-retained starting carboxylic acid.

Step 5: Quenching and Workup

  • Action: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol and residual SOCl2​ / HCl . Dissolve the resulting crude residue in Ethyl Acetate (150 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 50 mL) and brine (50 mL).

  • Causality: Concentration minimizes the volume of aqueous base needed for neutralization. The NaHCO3​ wash neutralizes any remaining HCl and extracts unreacted starting carboxylic acid into the aqueous layer, effectively purifying the organic phase.

Step 6: Isolation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The product can be triturated with cold diethyl ether or hexanes to afford Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate as a solid powder.

Analytical Characterization

To validate the integrity of the synthesized protocol, the isolated material should be subjected to standard analytical characterization. Below are the expected diagnostic signals.

Analytical MethodExpected Diagnostic Features
LC-MS (ESI+) [M+H]+ expected at m/z 300.0 and 302.0 (1:1 isotopic ratio indicative of a single bromine atom).
¹H NMR (DMSO-d6) ~14.0 ppm (br s, 1H, indazole N-H); ~8.5 ppm (d, 1H, aromatic C7-H); ~8.2 ppm (d, 1H, aromatic C5-H); ~3.9 ppm (s, 3H, ester −OCH3​ ).
FT-IR Strong carbonyl ( C=O ) stretching vibration expected around 1720-1735 cm⁻¹ ; Nitro group ( NO2​ ) stretches around 1530 cm⁻¹ and 1350 cm⁻¹ .

References

  • Company Products - 3-bromo-6-nitro-1H-indazole-4-carboxylic acid (885519-63-1). Shanghai Changyan Chemical Technology Co., Ltd. Retrieved from:[Link]

Application

Application Notes and Protocols: Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold and the Strategic Value of a Multi-Functionalized Building Block The indazole nucleus is a privileged scaffold in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Strategic Value of a Multi-Functionalized Building Block

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique bicyclic structure, bioisosteric relationship with indole, and ability to participate in various intermolecular interactions make it a highly sought-after motif in the design of novel therapeutic agents. The tyrosine kinase inhibitor Pazopanib, approved for the treatment of renal cell carcinoma, prominently features a substituted indazole core, underscoring the scaffold's significance in modern oncology.[1][3][4]

This application note details the utility of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate , a strategically functionalized building block designed for efficient library synthesis and lead optimization in drug discovery programs. Each functional group on this molecule offers a distinct chemical handle for diversification, allowing for a systematic exploration of the chemical space around the indazole core.

  • The 3-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, vinyl, and alkynyl groups.

  • The 6-nitro group serves a dual purpose: it can be a key pharmacophoric element in its own right, as seen in various bioactive nitroaromatic compounds, or it can be readily reduced to a 6-amino group, providing a vector for further derivatization through amidation, sulfonylation, or reductive amination.[3]

  • The 4-carboxylate methyl ester offers another point of modification, either through hydrolysis to the corresponding carboxylic acid, which can then be coupled with a library of amines to form amides, or potentially through direct amidation.

  • The indazole N-H can be alkylated or arylated to further expand the structural diversity and modulate the physicochemical properties of the resulting compounds.

This guide provides detailed protocols for key transformations of this versatile building block, explains the rationale behind the selection of reagents and conditions, and discusses the potential applications of the resulting derivatives in drug discovery, with a focus on kinase inhibitor development.

Physicochemical Properties

PropertyValue
CAS Number 885519-75-5
Molecular Formula C₉H₆BrN₃O₄
Molecular Weight 300.07 g/mol
Appearance Pale yellow to yellow solid
Solubility Soluble in DMF, DMSO, and moderately soluble in other polar organic solvents like THF and Dioxane.

Proposed Synthesis of the Building Block

While Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is commercially available, understanding its synthesis provides insight into potential impurities. A plausible synthetic route involves a multi-step sequence starting from a suitably substituted aniline, followed by diazotization and cyclization to form the indazole core, and subsequent functional group manipulations.[5][6]

Synthesis_Workflow A Substituted Nitroaniline B Diazotization & Cyclization A->B e.g., NaNO₂, H⁺ C Indazole Formation B->C D Bromination C->D e.g., NBS or Br₂ E Esterification D->E e.g., MeOH, H⁺ F Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate E->F

A plausible synthetic route to the title compound.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The bromine atom at the 3-position is the most versatile handle for introducing molecular diversity. Its reactivity in palladium-catalyzed cross-coupling reactions is well-established for indazole systems.[7][8] The electron-withdrawing nature of the nitro and carboxylate groups can influence the oxidative addition step, and reaction conditions should be chosen accordingly.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the indazole core and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for constructing biaryl scaffolds, which are common in kinase inhibitors.

Rationale for Conditions:

  • Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a reliable choice, though for more challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a Pd(II) precatalyst (e.g., Pd(OAc)₂) can be more effective, especially with electron-deficient aryl bromides.[9]

  • Base: A base is essential for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Workflow Start Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate Reaction Degas & Heat (e.g., 80-110 °C) Start->Reaction Reagents Arylboronic Acid Pd Catalyst, Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 3-aryl-6-nitro-1H-indazole-4-carboxylate Purification->Product

General workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv., or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.)).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary (Starting Point):

ReagentEquivalentsCatalyst (Example)Base (Example)Solvent (Example)Temp. (°C)Time (h)
Building Block1.0Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1004-12
Arylboronic Acid1.2Pd₂(dba)₃/SPhos (2.5/10 mol%)K₃PO₄ (3.0)Toluene/H₂O (10:1)1102-8
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the introduction of primary and secondary amines at the C3 position. This is particularly useful for generating libraries of compounds for screening, as the nature of the introduced amine can significantly influence biological activity and physicochemical properties.[10][11][12][13]

Rationale for Conditions:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands are essential. For primary amines, ligands like BrettPhos are often effective, while for secondary amines, RuPhos or Xantphos can be excellent choices. These are often used as pre-formed palladium G3 or G4 precatalysts for ease of handling and improved activity.[14]

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or strong inorganic bases like Cs₂CO₃ are commonly employed.

  • Solvent: Anhydrous, aprotic polar solvents like THF, 1,4-dioxane, or toluene are necessary.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (1.0 equiv.) and the appropriate palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

  • Add the anhydrous solvent (e.g., THF or toluene).

  • Add the amine (1.2-1.5 equiv.) via syringe.

  • Add the base (e.g., LiHMDS, 1M solution in THF, 2.0 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 65-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary (Starting Point):

Amine TypeCatalyst (Example)Base (Example)Solvent (Example)Temp. (°C)Time (h)
PrimaryBrettPhos Pd G3 (2 mol%)LiHMDS (2.0 equiv)THF652-16
SecondaryRuPhos Pd G3 (2 mol%)NaOtBu (2.0 equiv)Toluene1004-24

PART 2: Sequential Transformations of the Nitro and Ester Groups

Following the initial diversification at the C3-position, the nitro and ester functionalities provide avenues for subsequent modifications.

Reduction of the 6-Nitro Group

The reduction of the 6-nitro group to a 6-amino group is a key transformation that opens up a new set of derivatization possibilities. The resulting aniline is a versatile intermediate.

Rationale for Conditions:

  • Reducing Agent: Several methods can be employed. Catalytic hydrogenation (H₂, Pd/C) is clean but may not be compatible with all functional groups. A common and reliable laboratory-scale method is the use of SnCl₂·2H₂O in a polar solvent like ethanol or ethyl acetate.[3] Iron powder in acidic media is another effective and economical option.

Step-by-Step Methodology (using SnCl₂·2H₂O):

  • Dissolve the 6-nitroindazole derivative (1.0 equiv.) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equiv.).

  • Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it into a saturated aqueous solution of NaHCO₃ to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 6-aminoindazole derivative, which can often be used without further purification.

Hydrolysis of the Methyl Ester and Subsequent Amidation

The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for creating a library of amides via coupling with various amines.

Step-by-Step Methodology:

  • Dissolve the methyl ester derivative (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (LiOH, 2.0-3.0 equiv.).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, acidify the mixture to pH ~3-4 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.

Rationale for Conditions:

  • Coupling Reagents: Standard peptide coupling reagents are effective. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a highly efficient system.[15]

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent like DMF.

  • Add the amine (1.1 equiv.) and DIPEA (2.0-3.0 equiv.).

  • Add the coupling reagent HATU (1.1 equiv.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization.

PART 3: Application in Drug Discovery - Targeting Kinase Signaling Pathways

Derivatives of the 6-nitroindazole scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer and other diseases.[16][17] The synthesis of the multi-kinase inhibitor Pazopanib from 3-methyl-6-nitro-1H-indazole provides a compelling case study.[1][3][4] The general strategy involves the reduction of the nitro group, followed by N-alkylation and coupling with a substituted pyrimidine.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) e.g., VEGFR, PDGFR RAS RAS RTK:f1->RAS Activates PI3K PI3K RTK:f1->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription Regulates Indazole Indazole-based Inhibitor Indazole->RTK:f0 Inhibits

Sources

Method

Suzuki-Miyaura cross-coupling reactions with Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate Abstract This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

Abstract

This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction for the functionalization of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, and its modification is critical for the development of novel therapeutics.[1][2][3] This document offers an in-depth analysis of the substrate's unique reactivity, a review of the reaction mechanism, and field-proven protocols for successful C-C bond formation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Importance of Indazole Functionalization

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[4][5][6] Its application is particularly vital in pharmaceutical development, where the construction of complex biaryl and heteroaryl structures is paramount. The indazole core, a bioisostere of indole, is a key pharmacophore found in numerous biologically active compounds, including anti-cancer agents and kinase inhibitors.[1][5]

The subject of this guide, Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate , is a highly functionalized and synthetically valuable building block. Its structure presents a unique set of electronic properties that must be carefully considered for successful cross-coupling:

  • Indazole Core: A nitrogen-rich heterocycle. While the NH group can sometimes interact with the palladium catalyst, modern protocols are well-equipped to handle unprotected heterocycles.[7][8][9]

  • C3-Bromo Substituent: This serves as the electrophilic handle for the coupling reaction.

  • Electron-Withdrawing Groups (EWGs): The presence of a strong nitro group at the C6 position and a methyl carboxylate at C4 significantly influences the molecule's reactivity. These EWGs render the C3 position highly electron-deficient, which generally accelerates the rate-determining oxidative addition step of the catalytic cycle, making the substrate inherently reactive.[4][10][11]

This guide will dissect the critical parameters for optimizing the Suzuki-Miyaura coupling of this activated substrate, providing both a theoretical framework and actionable, step-by-step protocols.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][12] Understanding this cycle is fundamental to rational protocol design and troubleshooting.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole substrate. This is often the rate-determining step, but the electron-deficient nature of our substrate facilitates this process.[4][6][12]

  • Transmetalation: The organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[13][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_halide R¹-Pd(II)L_n-X (Oxidative Adduct) pd0->pd2_halide Oxidative Addition (+ R¹-X) pd2_r2 R¹-Pd(II)L_n-R² (Transmetalated Complex) pd2_halide->pd2_r2 Transmetalation (+ R²-B(OR)₂ + Base) product R¹-R² (Coupled Product) pd2_r2->product Reductive Elimination product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Experimental Parameters and Considerations

The success of the coupling reaction hinges on the judicious selection of four key components: the catalyst, base, solvent, and the boronic acid partner.

Catalyst & Ligand Selection

The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its reactivity.[4]

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃ (both Pd(0) precursors), and air-stable Pd(II) complexes like PdCl₂(PPh₃)₂ and PdCl₂(dppf).[1][15][16][17] For ease of handling, PdCl₂(dppf) and Pd(PPh₃)₄ are excellent starting points.

  • Ligands:

    • Triphenylphosphine (PPh₃): A standard, versatile, and cost-effective ligand suitable for many applications.

    • DPPF (1,1'-Bis(diphenylphosphino)ferrocene): A robust ferrocene-based ligand that often provides higher yields and tolerates a broader range of functional groups. It has been used successfully for coupling bromoindazoles.[1]

    • Buchwald Biaryl Phosphines (e.g., RuPhos, XPhos): These are more electron-rich and sterically hindered ligands, often used for more challenging couplings, such as with aryl chlorides or unreactive bromides.[18][19] For our highly activated substrate, they may not be necessary initially but are valuable tools for optimization.

Base Selection

The base is critical for activating the boronic acid.[13] The choice of base can significantly impact reaction rate and yield.

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common bases. K₂CO₃ is a reliable and cost-effective choice. Cs₂CO₃ is more soluble and basic, often accelerating sluggish reactions.[20][21]

  • Phosphates (K₃PO₄): A stronger base than carbonates, often used for less reactive coupling partners or when N-H containing heterocycles are involved.[7]

  • Hydroxides (NaOH, KOH): Strong bases that can promote rapid reactions but may not be compatible with base-sensitive functional groups (like the methyl ester on our substrate, which could be hydrolyzed).[20][21] For this reason, carbonates or phosphates are preferred.

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aprotic Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are frequently used.

  • Aqueous Mixtures: Most Suzuki protocols employ a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1).[20][22] Water is essential for dissolving the inorganic base and promoting the formation of the reactive boronate species.

Protocols for Suzuki-Miyaura Coupling

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

General Experimental Workflow

The following diagram outlines the standard laboratory workflow for setting up, running, and processing the reaction.

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Recommended Protocol

This protocol provides a robust and reliable starting point for coupling various aryl- and heteroarylboronic acids with Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate.

Reagents & Materials:

  • Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (e.g., 150 mg, 0.5 mmol, 1.0 equiv), the desired arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), and potassium carbonate (e.g., 207 mg, 1.5 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf) (e.g., 8.1 mg, 0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[23]

  • Solvent Addition: Through the septum, add 1,4-dioxane (e.g., 4 mL) and deionized water (e.g., 1 mL) via syringe. The ratio of Dioxane:H₂O is typically 4:1.

  • Degassing (Optional but Recommended): Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure thorough degassing.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Data and Troubleshooting

Table of Recommended Conditions

The following table summarizes a set of robust conditions derived from literature precedents on similar indazole systems.[1][15][22] These serve as an excellent foundation for initial experiments.

ParameterConditionRationale / Comments
Catalyst PdCl₂(dppf)Proven effective for bromoindazoles; air-stable and easy to handle.[1]
Ligand dppf (as complex)Provides good stability and reactivity for this substrate class.
Base K₂CO₃ or K₃PO₄K₂CO₃ is a good first choice. K₃PO₄ can be used if reactivity is low.[7]
Solvent 1,4-Dioxane / H₂O (4:1)Standard biphasic system that effectively dissolves reagents.[20][22]
Temperature 80 - 100 °CSufficient to drive most couplings without significant decomposition.
Concentration 0.1 - 0.2 MA good starting concentration to balance reaction rate and solubility.
Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues and provides actionable solutions.[23]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient degassing (O₂ present).3. Base is not strong enough.1. Use a fresh bottle of catalyst or a different precatalyst like Pd(PPh₃)₄.2. Ensure the evacuate/backfill cycle is performed carefully; sparge the solvent.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Dehalogenation The organopalladium intermediate reacts with a hydride source instead of the boronic acid.Avoid alcohol solvents or amine bases if possible. Ensure high purity of reagents. Use a non-hydridic base like a carbonate or phosphate.[4][23]
Protodeboronation The C-B bond of the boronic acid is cleaved by a proton source (often water), especially at high temperatures.1. Use the boronic acid as fresh as possible.2. Avoid excessive heating or prolonged reaction times.3. Consider using a more stable boronate ester (e.g., pinacol ester).[4][23][24]
Homocoupling (R²-R²) 1. Oxygen in the reaction mixture.2. Slow transmetalation allows for side reactions.1. Improve degassing procedure rigorously.2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) to avoid in-situ reduction which can promote homocoupling.[4][23]
Formation of Black Precipitate Aggregation of the catalyst into inactive palladium black.Ensure an adequate ligand-to-palladium ratio (if using separate sources). The dppf ligand is generally good at preventing this.

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a highly effective method for generating diverse libraries of C3-functionalized indazoles. The substrate's inherent electronic activation simplifies the critical oxidative addition step, allowing for the use of standard, robust catalytic systems. By carefully selecting the catalyst, base, and solvent system as outlined in this guide, researchers can reliably access novel chemical matter crucial for advancing drug discovery and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Migliorini, A., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Gherib, A., et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]

  • Humphrey, J. M., et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PMC. [Link]

  • Reddy, T. S., et al. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]

  • Le-Huu, P., et al. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]

  • The Organic Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Gherib, A., et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Carrow, B. P., & Hartwig, J. F. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]

  • Britton, J., et al. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. [Link]

  • ResearchGate. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Boujdi, K., et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Tye, B. S., et al. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]

  • Corpet, M., & Gosmini, C. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • IJCRT.org. Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. [Link]

  • Liu, S., et al. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. [Link]

  • Lakshman, M., & Barrett, R. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • OA Monitor Ireland. Heterogeneous Palladium Catalysts for Suzuki–Miyaura Coupling Reactions Involving Aryl Diazonium Salts. [Link]

  • Al-Hourani, B. J., et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. PMC. [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • Kairav Chemofarbe Industries Ltd. Challenges In Suzuki Coupling Reaction. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

Sources

Application

Application Note: Protocols for the Selective Reduction of the Nitro Group in Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

Abstract This document provides a comprehensive guide for the chemoselective reduction of the nitro group in Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate to yield the corresponding 6-amino derivative. This transforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the chemoselective reduction of the nitro group in Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate to yield the corresponding 6-amino derivative. This transformation is a critical step in the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors and other pharmacologically active agents.[1] The presence of a bromine atom and a methyl ester group on the indazole scaffold necessitates a careful selection of reduction methodology to prevent undesired side reactions such as dehalogenation or ester reduction. This application note details three robust and field-proven protocols—Tin(II) Chloride Reduction, Catalytic Hydrogenation, and Iron in Acidic Medium—offering researchers a range of options based on scalability, laboratory equipment, and process greenness. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and guidelines for reaction monitoring and product characterization.

Introduction: The Synthetic Challenge

The target starting material, Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate, possesses three key functional groups: a reducible nitro group, a labile bromo substituent, and a methyl ester. The primary synthetic challenge is to reduce the nitro group to an amine with high selectivity, leaving the bromo and ester functionalities intact.

  • Nitro Group: The target for reduction. Its conversion to an electron-donating amino group is crucial for subsequent synthetic steps, such as amide couplings or diazotization reactions.[1]

  • Bromo Substituent: Prone to hydrodehalogenation, especially under catalytic hydrogenation conditions with catalysts like Palladium on Carbon (Pd/C).[2][3] Preserving the C-Br bond is often essential for the biological activity of the final molecule or for its use in cross-coupling reactions.

  • Methyl Ester: Susceptible to hydrolysis under harsh acidic or basic conditions and to reduction by powerful reducing agents like Lithium Aluminum Hydride (LiAlH4).[4]

Therefore, the choice of reducing agent and reaction conditions is paramount to achieving the desired chemoselectivity. This guide explores the most effective methods to navigate this challenge.

Strategic Overview of Reduction Methodologies

The selective reduction of aromatic nitro compounds is a well-established transformation in organic synthesis.[5] For substrates containing sensitive groups like halogens, the main strategies fall into two categories: metal-mediated reductions in acidic media and catalytic hydrogenation with specialized catalysts.

MethodCommon ReagentsAdvantagesDisadvantagesSelectivity Concern
Metal/Acid Reduction SnCl₂·2H₂O in EtOH/HCl; Fe in AcOHHigh chemoselectivity for nitro group; tolerant of halogens; cost-effective.[5][6][7]Requires stoichiometric amounts of metal, leading to significant waste and potentially difficult purification.[2]Minimal risk to C-Br bond.
Catalytic Hydrogenation H₂, Pt/C (sulfided) or Raney Nickel"Greener" alternative with catalytic reagents; simple work-up (filtration).[2]Standard Pd/C can cause significant dehalogenation.[3] Requires specialized hydrogenation equipment.High risk of debromination with standard catalysts.[2][8]

Below is a workflow diagram illustrating the general synthetic path and the focus of the protocols herein.

G cluster_methods Selective Reduction Protocols SM Methyl 3-bromo-6-nitro- 1H-indazole-4-carboxylate M1 Protocol 1: SnCl₂·2H₂O SM->M1 Reduction M2 Protocol 2: Catalytic Hydrogenation SM->M2 Reduction M3 Protocol 3: Fe / Acetic Acid SM->M3 Reduction P Methyl 6-amino-3-bromo- 1H-indazole-4-carboxylate M1->P Work-up & Purification M2->P Work-up & Purification M3->P Work-up & Purification

Caption: General workflow for the selective reduction.

Detailed Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This is often the most reliable and widely cited method for reducing nitroarenes without affecting aryl halides.[6][9] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group under acidic conditions.

Mechanism Insight: Tin(II) chloride is a mild reducing agent that selectively reduces the nitro group. The reaction requires an acidic environment, often provided by concentrated HCl or generated in situ, to facilitate the protonation steps in the reduction cascade (nitroso, hydroxylamine intermediates) to the final amine.

Reagents & Materials:

Reagent M.W. Amount (10 mmol scale) Moles Equivalents
Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate 300.07 3.00 g 10.0 mmol 1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O) 225.63 11.28 g 50.0 mmol 5.0
Ethanol (EtOH) 46.07 100 mL - -
Ethyl Acetate (EtOAc) 88.11 250 mL - -
Saturated Sodium Bicarbonate (NaHCO₃) soln. - ~200 mL - -
Brine - 50 mL - -

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (3.00 g, 10.0 mmol).

  • Dissolution: Add ethanol (100 mL) to the flask and stir to dissolve the starting material. A gentle warming may be required.

  • Reagent Addition: Carefully add Tin(II) chloride dihydrate (11.28 g, 50.0 mmol) to the solution in one portion.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.

  • Work-up (Quenching): Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Basification: To the resulting slurry, carefully add ethyl acetate (150 mL) and then slowly add saturated sodium bicarbonate solution while stirring vigorously until the pH of the aqueous layer is ~8. This step neutralizes the acid and precipitates tin salts.[9]

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with additional ethyl acetate (2 x 50 mL).[6]

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer once more with ethyl acetate (50 mL).

  • Washing & Drying: Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid, Methyl 6-amino-3-bromo-1H-indazole-4-carboxylate, can be purified by recrystallization from an ethanol/water mixture or by column chromatography if necessary.

Protocol 2: Selective Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner alternative but requires careful catalyst selection to prevent hydrodehalogenation.[2] While standard Pd/C is often too active, sulfided platinum catalysts or Raney Nickel are reported to be more selective for this type of transformation.[2][4] This protocol uses a commercially available sulfided platinum catalyst.

Reagents & Materials:

Reagent M.W. Amount (10 mmol scale) Moles Notes
Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate 300.07 3.00 g 10.0 mmol -
5% Platinum, sulfided, on Carbon (Pt/C, sulfided) - 150 mg ~0.04 mmol Pt ~0.4 mol%
Methanol (MeOH) or Ethyl Acetate (EtOAc) - 100 mL - Solvent
Hydrogen (H₂) gas 2.02 - - Balloon or Parr shaker (3-4 bar)

| Celite® | - | As needed | - | Filtration aid |

Step-by-Step Procedure:

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (3.00 g, 10.0 mmol) and the solvent (100 mL).

  • Catalyst Addition: Carefully add the 5% sulfided Pt/C catalyst (150 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Hydrogenation: Seal the vessel, purge it three times with the inert gas, and then introduce hydrogen gas. Pressurize the vessel to 3-4 bar (or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring.[2]

  • Reaction: Maintain the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by periodically analyzing aliquots (after safely venting and purging) via TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel three times with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with fresh solvent (2 x 20 mL).[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified as described in Protocol 1.

Protocol 3: Reduction using Iron in Acetic Acid

The Béchamp reduction, using iron metal in an acidic medium, is a classical, cost-effective, and highly reliable method for reducing aromatic nitro groups.[5] It is well-suited for substrates with halogen substituents.

Mechanism Insight: In the presence of an acid (like acetic acid), iron metal is oxidized from Fe(0) to Fe(II)/Fe(III), providing the electrons necessary for the reduction of the nitro group. The reaction surface of the iron powder is critical for the reaction rate.

G cluster_reactants Reactants cluster_products Products Nitro R-NO₂ Amine R-NH₂ Nitro->Amine 6e⁻, 6H⁺ Fe Fe(0) Fe_ions Fe²⁺ / Fe³⁺ Fe->Fe_ions Oxidation H H⁺ (from AcOH) H2O H₂O

Sources

Method

Application Notes and Protocols for the Functionalization of the Indazole Core Using 3-Bromo-6-nitro-1H-indazole Derivatives

Introduction: The Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to participate in a wide range of biological interactions have led to the development of numerous clinically successful drugs.[1][2] Indazole-containing compounds exhibit a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[3] The strategic functionalization of the indazole core is paramount in the drug discovery process, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview and detailed protocols for the functionalization of the 3-bromo-6-nitro-1H-indazole core, a versatile building block for the synthesis of diverse compound libraries. The strategic placement of the bromo and nitro groups allows for selective and sequential modifications at different positions of the indazole ring system. The protocols herein are designed to be self-validating, with explanations of the rationale behind experimental choices and in-text citations to authoritative sources.

Strategic Functionalization of 3-Bromo-6-nitro-1H-indazole

The 3-bromo-6-nitro-1H-indazole scaffold offers two primary sites for chemical modification: the C3-bromo position and the C6-nitro group. This allows for a divergent synthetic approach, where either position can be functionalized independently, leading to a wide array of derivatives.

Caption: Divergent synthetic routes for functionalizing 3-bromo-6-nitro-1H-indazole.

Part 1: C-C and C-N Bond Formation at the C3-Position

The bromine atom at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of carbon and nitrogen-based substituents.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-6-nitro-1H-indazoles

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[2] In the context of 3-bromo-6-nitro-1H-indazole, this reaction allows for the introduction of diverse aryl and heteroaryl moieties, which are common features in many kinase inhibitors and other therapeutic agents.

  • Catalyst: Palladium catalysts are central to the Suzuki-Miyaura reaction. While Pd(PPh₃)₄ is a classic choice, for electron-deficient substrates like 3-bromo-6-nitro-1H-indazole, catalysts with more electron-rich and bulky phosphine ligands such as those derived from Pd(OAc)₂ or Pd₂(dba)₃ with ligands like XPhos or SPhos can be more effective.[1] The electron-withdrawing nitro group facilitates the oxidative addition step, which is often rate-limiting.[1]

  • Base: A base is required to activate the boronic acid for transmetalation.[2] The choice of base is critical and can influence the reaction outcome. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The presence of water as a co-solvent is often beneficial for the solubility and activity of these bases.[1]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are typically employed. A mixture of an organic solvent with water is often used to facilitate the dissolution of the inorganic base.[4]

This protocol is adapted from established procedures for the Suzuki coupling of halo-indazoles.[4][5]

Materials:

  • 3-Bromo-6-nitro-1H-indazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or PdCl₂(dppf) (0.05 equivalents)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-6-nitro-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask under a positive flow of the inert gas.

  • Add the degassed 1,4-dioxane/water (4:1, 5 mL) mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the 3-aryl-6-nitro-1H-indazole.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100885
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100692
33-Pyridylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O1101278

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for the Synthesis of 3-Amino-6-nitro-1H-indazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines.[6][7] This reaction is particularly valuable for the synthesis of 3-aminoindazole derivatives, which are important pharmacophores.

  • Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BrettPhos for primary amines and RuPhos for secondary amines are often effective.[8] Pre-formed palladium catalysts (precatalysts) can also be used to improve reaction efficiency.

  • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are common choices.[8][9]

  • Solvent: Anhydrous aprotic solvents such as toluene, THF, or 1,4-dioxane are generally used to prevent side reactions.[8]

This protocol is based on established procedures for the amination of bromo-indazoles.[8]

Materials:

  • 3-Bromo-6-nitro-1H-indazole

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents) and BrettPhos (0.04 equivalents) for primary amines, or RuPhos G3 precatalyst (0.02 equivalents) for secondary amines

  • NaOtBu or LiHMDS (2.0 equivalents)

  • Anhydrous toluene or THF

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromo-6-nitro-1H-indazole (1.0 mmol), the palladium catalyst/ligand system, and the base (NaOtBu, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (toluene or THF, 5 mL) via syringe.

  • Add the amine (1.2 mmol) to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the 3-amino-6-nitro-1H-indazole.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineRuPhos G3LiHMDSTHF801288
2AnilinePd₂(dba)₃ / BrettPhosNaOtBuToluene1101875
3BenzylaminePd₂(dba)₃ / BrettPhosNaOtBuToluene1001682

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Part 2: Selective Reduction of the C6-Nitro Group

The nitro group at the C6 position can be selectively reduced to an amino group, providing a key intermediate for further derivatization. This transformation is crucial for accessing 6-aminoindazole scaffolds, which are present in many bioactive molecules.

Chemoselective Reduction of 3-Bromo-6-nitro-1H-indazole

A key challenge in this step is the chemoselective reduction of the nitro group without affecting the bromo substituent. Several methods can achieve this transformation with high selectivity.

  • Reducing Agent:

    • Tin(II) Chloride (SnCl₂·2H₂O): A classic and reliable method for the reduction of aromatic nitro groups in the presence of halogens. The reaction is typically carried out in an acidic medium (e.g., HCl) or a polar solvent like ethanol.[10]

    • Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate) is a clean and efficient method. Careful control of reaction conditions is necessary to avoid hydrodehalogenation.[10]

    • Iron in Acidic Medium: A cost-effective and classical method using iron powder in the presence of an acid like acetic acid or ammonium chloride.[10]

This protocol is adapted from standard procedures for the reduction of nitroarenes.[10]

Materials:

  • 3-Bromo-6-nitro-1H-indazole or 3-Aryl-6-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Ethanol or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add the 6-nitro-indazole derivative (1.0 mmol) and ethanol (10 mL).

  • Add tin(II) chloride dihydrate (4.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate to the residue until the pH is basic (pH ~8-9).

  • Stir the mixture vigorously for 30 minutes to precipitate tin salts.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the 6-amino-indazole derivative. The product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Caption: General experimental workflow for the functionalization of 3-bromo-6-nitro-1H-indazole.

Conclusion

The 3-bromo-6-nitro-1H-indazole scaffold is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized indazole derivatives. The protocols detailed in this guide provide robust and reliable methods for C-C and C-N bond formation at the C3-position, as well as for the selective reduction of the C6-nitro group. By employing these strategies, researchers and drug development professionals can efficiently generate diverse libraries of indazole-based compounds for the exploration of new therapeutic agents.

References

  • Benchchem. (2025). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from a relevant chemical supplier's technical resources.
  • Cacchi, S., & Fabrizi, G. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5747-5758.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from a university research group's website.
  • Ali, M. A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Journal of Heterocyclic Chemistry, 55(10), 2354-2361.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Retrieved from a relevant chemical supplier's technical resources.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from a chemical society's green chemistry resources.
  • El Brahmi, N., et al. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3260.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. In Organic Syntheses (Vol. 79, p. 1).
  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Benchchem. (2025). Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from a relevant chemical supplier's technical resources.
  • Talele, T. T. (2016). The “privileged” indazole scaffold: a versatile framework in medicinal chemistry. Journal of Medicinal Chemistry, 59(18), 8489-8517.
  • Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152.
  • Lefebvre, V., et al. (2010). A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730-2732.

Sources

Application

Application Note: Divergent N-Alkylation Protocols for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

Introduction & Substrate Profiling In modern drug discovery, the indazole scaffold is a privileged pharmacophore frequently incorporated into kinase inhibitors, receptor antagonists, and anti-inflammatory agents[1][2]. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Profiling

In modern drug discovery, the indazole scaffold is a privileged pharmacophore frequently incorporated into kinase inhibitors, receptor antagonists, and anti-inflammatory agents[1][2]. However, the functionalization of highly substituted derivatives, such as Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (CAS: 885519-75-5)[3][4], presents a notorious synthetic hurdle: controlling the regioselectivity of N-alkylation.

Because the 1H-indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), standard alkylation conditions often yield an intractable mixture of regioisomers[1][2]. For this specific substrate, the presence of the C3-bromo, C4-methyl carboxylate, and C6-nitro groups heavily influences the electronic distribution and steric environment of the pyrazole ring. Relying on empirical trial-and-error for such a complex building block is inefficient; instead, researchers must leverage the intrinsic thermodynamic and kinetic properties of the scaffold to drive absolute regioselectivity[2][5].

Mechanistic Causality: Driving N1 vs. N2 Selectivity

The regiochemical outcome of indazole N-alkylation is governed by a delicate balance of tautomeric equilibria, transition state (TS) energetics, and the nature of the electrophile[5][6].

  • Tautomeric Baseline: The 1H-indazole tautomer (proton residing on N1) is thermodynamically more stable than the 2H-tautomer by approximately 4.5 kcal/mol. For 3-halo substituted indazoles, this energy gap can widen to ~6.0 kcal/mol[5].

  • Driving N1-Selectivity (Thermodynamic Control): N1-alkylation is best achieved using a strong, non-coordinating base (e.g., NaH) in a non-polar aprotic solvent (THF)[1][6]. Deprotonation yields the highly nucleophilic indazolyl anion. Because the N1-alkylated product is thermodynamically favored, and the sodium cation minimizes solvent-separated ion pairs, the reaction is driven almost exclusively to the N1 position[1][7].

  • Driving N2-Selectivity (Kinetic Control): To force N2-alkylation, the paradigm must shift to acidic conditions using alkyl 2,2,2-trichloroacetimidates[5]. Under acid catalysis (TfOH), the neutral 1H-indazole acts as the nucleophile attacking the protonated imidate. Quantum mechanical (QM) analyses reveal a critical causality: for N1 to attack, the substrate would have to tautomerize to the higher-energy 2H-form (costing >4.5 kcal/mol). Consequently, the transition state energy barrier for N1 alkylation is >3.3 kcal/mol higher than that for N2 alkylation. This massive energetic penalty strictly enforces kinetic N2-selectivity[5].

Visualizing the Divergent Pathways

Pathway cluster_N1 N1-Selective Pathway (Basic) cluster_N2 N2-Selective Pathway (Acidic) SM Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (1H-Tautomer) Deprotonation Deprotonation (NaH / THF) SM->Deprotonation Protonation Imidate Activation (TfOH) SM->Protonation Anion Indazolyl Anion Deprotonation->Anion N1_Prod N1-Alkyl Isomer (Thermodynamic Control) Anion->N1_Prod R-X Attack Nucleophilic Attack via N2 (Kinetic Control) Protonation->Attack N2_Prod N2-Alkyl Isomer (Lower TS Energy) Attack->N2_Prod Re-aromatization

Mechanistic divergence of indazole N-alkylation under basic (N1) and acidic (N2) conditions.

Quantitative Data Summary

The following table summarizes the expected regioselectivity ratios based on the chosen reaction conditions for highly substituted 1H-indazoles:

Reaction ConditionsAlkylating AgentDominant MechanismExpected Major IsomerSelectivity Ratio (N1:N2)
NaH, THF, 0 °C to RTPrimary Alkyl Halide / TosylateAnionic / ThermodynamicN1-Alkyl> 95:5[1]
Cs₂CO₃, Dioxane, 90 °CAlkyl TosylateAnionic / ChelationN1-Alkyl> 90:10[6]
K₂CO₃, DMF, RTPrimary Alkyl HalideMixed / UncontrolledMixture~ 50:50[7]
TfOH (cat.), DCM, RTAlkyl 2,2,2-TrichloroacetimidateNeutral / KineticN2-Alkyl< 1:99[5]

Step-by-Step Experimental Methodologies

Protocol A: Regioselective N1-Alkylation (Basic Conditions)

This protocol utilizes thermodynamic control to isolate the N1-isomer.

Reagents Required:

  • Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (1.0 equiv)[3]

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)[7]

  • Alkyl bromide or alkyl tosylate (1.1 - 1.5 equiv)[1][8]

  • Anhydrous Tetrahydrofuran (THF)[1]

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a strict argon atmosphere.

  • Dissolution: Dissolve Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice bath[7].

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Stir the suspension at 0 °C for 30 minutes to ensure complete formation of the indazolyl anion. Self-Validation Check: Observe the evolution of hydrogen gas; cessation indicates complete deprotonation[7].

  • Alkylation: Add the alkyl bromide or tosylate (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours, monitoring completion via LC-MS or TLC[7].

  • Quench & Workup: Quench the reaction carefully with a saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6].

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure N1-alkylated product.

Protocol B: Regioselective N2-Alkylation (Acidic Conditions)

This protocol utilizes kinetic control and transition-state energy manipulation to isolate the N2-isomer.

Reagents Required:

  • Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (1.0 equiv)[3]

  • Alkyl 2,2,2-trichloroacetimidate (1.2 - 1.5 equiv)[5]

  • Trifluoromethanesulfonic acid (TfOH, 0.1 - 0.2 equiv)[7]

  • Anhydrous Dichloromethane (DCM)[7]

Procedure:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the indazole substrate (1.0 equiv) and the corresponding alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous DCM (0.1 M)[5][7].

  • Acid Activation: Cool the mixture to 0 °C. Add TfOH (0.1 equiv) dropwise. Causality Note: The acid selectively protonates the imidate, activating it as a highly reactive electrophile for nucleophilic attack by the neutral indazole[5][7].

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Stir until the starting material is fully consumed (typically 2–6 hours)[7].

  • Workup: Dilute the mixture with additional DCM and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash chromatography. The N2-isomer typically exhibits a distinct Rf value compared to the trace N1-isomer, allowing for straightforward and high-yield isolation.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH / PMC
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Mechanism of a Highly Selective N2 Alkyl
  • Alkylating reagent effects on N-1/N-2 regioselectivity - ResearchG
  • Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate Product Inform
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
  • Technical Support Center: Regioselectivity in Indazole N-Alkyl
  • Methyl 6-nitro-1H-indazole-4-carboxylate Reference C

Sources

Method

Application Note: Indazole-4-Carboxylates as Privileged Scaffolds in Kinase Inhibitor Synthesis

Introduction & Mechanistic Rationale The 1H-indazole core is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the rational design of protein kinase inhibitors[1]. Functioning as a bioisost...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1H-indazole core is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the rational design of protein kinase inhibitors[1]. Functioning as a bioisostere of indole, the indazole ring provides a stable 10 π-electron aromatic system that readily engages in critical hydrogen-bonding interactions with the hinge region of the kinase ATP-binding pocket[2].

Within this chemical family, indazole-4-carboxylic acid and its carboxylate/carboxamide derivatives have emerged as exceptionally versatile intermediates[3]. The C4 position is uniquely oriented to direct substituents either toward the solvent-exposed region or deep into the allosteric DFG-out pocket, enhancing both binding affinity and kinase selectivity[1]. Recent breakthroughs have utilized this scaffold to develop highly potent inhibitors against Fibroblast Growth Factor Receptor (FGFR)[2], Akt (PKB)[4], and bacterial adenylating enzymes such as BasE[5].

Target Pathways and Scaffold Intervention

Kinase inhibitors derived from indazole-4-carboxylates primarily disrupt downstream signaling pathways responsible for aberrant cellular proliferation and tumor survival[4]. For instance, FGFR mutations frequently lead to hyperactive PI3K/Akt signaling. By competitively binding to the ATP site of FGFR or allosterically modulating Akt, indazole-4-carboxamides effectively halt this oncogenic cascade[1].

Pathway FGFR FGFR (Receptor Tyrosine Kinase) Target of Indazole-4-carboxamides PI3K PI3K (Phosphoinositide 3-kinase) FGFR->PI3K Phosphorylation Akt Akt (PKB) Serine/Threonine Kinase Target of Indazole Analogues PI3K->Akt PIP3 Activation mTOR mTOR / Cell Survival & Proliferation Akt->mTOR Downstream Signaling Inhibitor Indazole-4-carboxylate Derivatives Inhibitor->FGFR ATP-competitive inhibition Inhibitor->Akt Allosteric/Hinge binding

Figure 1: Mechanism of action for indazole-4-carboxylate derived inhibitors in the FGFR/PI3K/Akt signaling cascade.

Quantitative Structure-Activity Relationship (QSAR) Data

Strategic functionalization of the indazole-4-carboxylate core significantly impacts enzymatic inhibition. The table below summarizes the inhibitory activity of key derivatives, demonstrating the necessity of the C4-carboxamide linkage for optimal target engagement across various kinases.

Compound IDScaffold / Structural ModificationTarget KinaseIC50 / Binding AffinityReference
10a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamideFGFR1Potent Enzymatic Inhibition[2]
13a N-(3-(4-methylpiperazin-1-yl)phenyl) indazole-4-carboxamideFGFR1IC50 = 30.2 nM[1]
PrINZ C7-substituted indazole derivative (A-443654 analogue)Akt1Ki = 160 pM (Parent)[4]
Compound 67 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid analogueBasEKD = 2 nM[5]

Synthetic Workflows and Methodologies

The synthesis of indazole-4-carboxylate kinase inhibitors generally proceeds via a highly controlled two-stage approach: (1) Construction or functionalization of the 1H-indazole-4-carboxylic acid core via regioselective lithiation, and (2) Amidation or Esterification to yield the final active pharmaceutical ingredient (API)[2][3].

Workflow A 4-Bromo-1H-indazole (Starting Material) B 1H-Indazole-4-carboxylic acid (Key Intermediate) A->B 1. sec-BuLi, THF, -50°C 2. CO2(g) C Indazole-4-carboxylate (Esterification) B->C MeOH, H+ D Indazole-4-carboxamide (Target Kinase Inhibitor) B->D POCl3, Pyridine or HATU, DIPEA C->D Direct Amidation

Figure 2: General synthetic workflow for producing indazole-4-carboxamide kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Synthesis of 1H-Indazole-4-Carboxylic Acid via Regioselective Lithiation

Causality Insight: Direct carboxylation of the indazole core is synthetically challenging due to the highly acidic N-H proton. Using an excess of a strong base (sec-butyl lithium) requires prior protection or deprotonation. By first using Sodium Hydride (NaH) to form the sodium salt of the indazole, unwanted N-alkylation or N-lithiation is prevented, directing the subsequent halogen-metal exchange exclusively to the C4 position[3].

  • Preparation : Suspend 4-bromo-1H-indazole (1.00 eq.) in anhydrous tetrahydrofuran (THF, 7 L/mol) under a strict inert argon atmosphere.

  • Deprotonation : Add sodium hydride (60% dispersion in mineral oil, 1.11 eq.) batchwise at room temperature. Stir for 30 minutes until hydrogen evolution ceases[3].

  • Lithiation : Cool the reaction mixture to -60 °C using a dry ice/acetone bath. Slowly add a cyclohexane solution of 1.3 M sec-butyl lithium (2.1 eq.) while maintaining the internal temperature strictly below -50 °C to prevent ring-opening or degradation. Stir for 2 hours at -50 °C[3].

  • Carboxylation : Pass a steady stream of anhydrous carbon dioxide (CO2) gas into the mixture for 1 hour. Allow the mixture to gradually warm to room temperature while maintaining the CO2 stream[3].

  • Workup & Extraction : Quench the reaction with brine (6 L/mol). Adjust the pH of the aqueous layer to 5 using concentrated hydrochloric acid (HCl) to precipitate the free carboxylic acid. Extract the mixture with warm ethyl acetate (3 x 8 L/mol). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting 1H-indazole-4-carboxylic acid via crystallization[3].

Protocol B: Synthesis of Indazole-4-Carboxamide FGFR Inhibitors

Causality Insight: The conversion of the carboxylic acid to an amide requires robust activation. While standard peptide coupling reagents (like HATU/DIPEA) are common, the use of Phosphorus Oxychloride (POCl3) in pyridine is highly effective for sterically hindered or electron-deficient anilines. This specific condition drives the formation of a highly reactive acyl chloride intermediate in situ, while pyridine acts simultaneously as the solvent and the acid scavenger to neutralize the generated HCl[1][2].

  • Activation : Dissolve the functionalized indazole-4-carboxylic acid (e.g., 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid, 0.082 mmol) in anhydrous pyridine (3 mL) and cool to 0 °C[2].

  • Chlorination : Add POCl3 (12 μL, 0.090 mmol) dropwise to the cooled solution. Stir the mixture at 0 °C for 1 hour to ensure complete conversion to the acyl chloride[2].

  • Coupling : Add the desired aniline derivative (e.g., 3-(4-methylpiperazin-1-yl)aniline) directly to the reaction mixture at 0 °C. Stir for 10 minutes, then remove the ice bath and allow the reaction to proceed at 25 °C for 1.5 hours[2].

  • Quenching & Extraction : Quench the reaction carefully with distilled water. Extract the organic phase, and wash sequentially with water, 1N HCl (critical step to remove excess pyridine and unreacted aniline), and brine[2].

  • Purification : Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via silica gel column chromatography to yield the final indazole-4-carboxamide inhibitor[2].

Conclusion

The application of indazole-4-carboxylates in drug discovery provides a robust, modular platform for developing highly selective kinase inhibitors. By leveraging regioselective lithiation and optimized amidation protocols, drug development professionals can efficiently explore the chemical space surrounding the kinase ATP-binding pocket. The predictable hydrogen-bonding dynamics of the indazole core, combined with the structural vectors provided by the C4-carboxylate, continue to yield potent therapeutics for oncology and infectious diseases.

References

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors Source: PMC - NIH URL:[Link]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors Source: ResearchGate URL:[Link]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors Source: MDPI URL:[Link]

  • Non-Nucleoside Inhibitors of BasE, an Adenylating Enzyme in the Siderophore Biosynthetic Pathway of the Opportunistic Pathogen Acinetobacter baumannii Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Note and Protocol: A Scalable Synthesis of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

Introduction Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted indazole core is a prevalent scaffold in numerous pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted indazole core is a prevalent scaffold in numerous pharmacologically active compounds, including those with anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] The strategic placement of the bromo, nitro, and carboxylate functionalities provides multiple reaction handles for further molecular elaboration, making it a valuable intermediate for the synthesis of diverse compound libraries.

This document provides a comprehensive guide to a robust and scalable, multi-step synthesis of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate. The described protocol is designed for researchers and process chemists, emphasizing not only the procedural details but also the underlying chemical principles and safety considerations essential for successful scale-up.

Synthetic Strategy Overview

The synthesis of the target molecule is a multi-step process that begins with the commercially available and cost-effective starting material, 2-amino-5-nitrobenzoic acid. The overall synthetic pathway involves three key transformations:

  • Diazotization and Sandmeyer Reaction: The initial step involves the conversion of the amino group of 2-amino-5-nitrobenzoic acid into a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the bromine atom at the 3-position of the indazole ring.[3][4][5] This classic transformation is a reliable method for the introduction of halides onto an aromatic ring.[3][6]

  • Indazole Ring Formation: The diazotization process concurrently facilitates the cyclization to form the core indazole ring structure.

  • Esterification: The final step is the esterification of the carboxylic acid functionality to yield the desired methyl ester.

Synthesis_Workflow A 2-Amino-5-nitrobenzoic acid B Diazotization (NaNO2, HBr/H2O) A->B Step 1 C In situ Sandmeyer Reaction & Indazole Formation B->C Intermediate D 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid C->D Isolation E Esterification (Methanol, H2SO4) D->E Step 2 F Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate E->F Final Product

Caption: Overall workflow for the synthesis of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid

This procedure details the diazotization of 2-amino-5-nitrobenzoic acid followed by an in-situ Sandmeyer-type cyclization to form the brominated indazole carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-nitrobenzoic acid182.1350.0 g0.274
Sodium Nitrite (NaNO2)69.0020.9 g0.303
Hydrobromic Acid (48% aq.)80.91250 mL-
Deionized Water18.02500 mL-

Instrumentation:

  • 1000 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Buchner funnel and vacuum flask

Protocol:

  • Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-nitrobenzoic acid (50.0 g, 0.274 mol) in 250 mL of 48% hydrobromic acid.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath with constant stirring. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt intermediate.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (20.9 g, 0.303 mol) in 50 mL of deionized water. Slowly add this sodium nitrite solution dropwise to the cooled suspension over a period of 60-90 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Product Precipitation: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete cyclization and precipitation of the product.

  • Isolation and Washing: Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 150 mL) until the washings are neutral to pH paper.

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight to afford 3-bromo-6-nitro-1H-indazole-4-carboxylic acid as a pale yellow solid.

Part 2: Synthesis of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

This section describes the Fischer esterification of the previously synthesized carboxylic acid to the final methyl ester product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-6-nitro-1H-indazole-4-carboxylic acid288.0460.0 g0.208
Methanol (anhydrous)32.04500 mL-
Sulfuric Acid (concentrated)98.0810 mL-
Saturated Sodium Bicarbonate solution-~400 mL-
Dichloromethane84.93500 mL-
Anhydrous Magnesium Sulfate120.37--

Instrumentation:

  • 1000 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and vacuum flask

Protocol:

  • Reaction Setup: To a 1000 mL round-bottom flask, add 3-bromo-6-nitro-1H-indazole-4-carboxylic acid (60.0 g, 0.208 mol) and 500 mL of anhydrous methanol.

  • Acid Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (10 mL) to the suspension. The mixture will become warm.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Workup: To the resulting residue, add 300 mL of dichloromethane and 300 mL of cold deionized water. Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully add saturated sodium bicarbonate solution in portions to neutralize the excess acid. Effervescence will occur. Continue adding until the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Concentration and Crystallization: Remove the dichloromethane under reduced pressure to yield a solid. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate as a crystalline solid.[7]

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Diazotization at Low Temperature: The formation of the diazonium salt is conducted at 0-5 °C because diazonium salts are generally unstable at higher temperatures and can decompose, leading to side products and reduced yields.[3]

  • Use of Hydrobromic Acid: Hydrobromic acid serves a dual purpose: it provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite and also acts as the source of the bromide nucleophile for the subsequent Sandmeyer reaction.

  • Excess Sodium Nitrite: A slight excess of sodium nitrite is used to ensure complete diazotization of the starting aniline derivative. The excess is then typically quenched or decomposes upon warming.

  • Acid-Catalyzed Esterification: Concentrated sulfuric acid is a classic and effective catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8]

  • Anhydrous Conditions for Esterification: The use of anhydrous methanol is important to drive the esterification equilibrium towards the product side. Water is a byproduct of the reaction, and its presence would favor the reverse hydrolysis reaction.

Self-Validating System and Trustworthiness

The reliability of this protocol is ensured through in-process checks and well-defined purification steps:

  • Reaction Monitoring: The use of starch-iodide paper during diazotization provides a simple and effective qualitative check for the presence of the diazotizing agent, ensuring the reaction proceeds as expected. TLC monitoring during esterification allows for the determination of the reaction endpoint, preventing unnecessary heating and potential degradation.

  • Purification: The workup and recrystallization steps are critical for removing unreacted starting materials, byproducts, and inorganic salts. The final purity of the product should be confirmed by analytical techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Safety Considerations

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[9][10][11][12][13] Avoid contact with skin and eyes, and handle in a well-ventilated fume hood.[9][10][11][12][13] Keep away from combustible materials.[9][10][11][12][13]

  • Hydrobromic and Sulfuric Acids: These are corrosive acids. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a fume hood.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. This protocol is designed for the in situ use of the diazonium salt, which significantly mitigates this risk. However, it is crucial to maintain the recommended temperature control throughout the diazotization step.

Data Presentation

Table 1: Summary of Expected Yields and Physical Properties

CompoundStepTypical Yield (%)AppearanceMelting Point (°C)
3-Bromo-6-nitro-1H-indazole-4-carboxylic acid175-85Pale yellow solid>250 (decomposes)
Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate280-90Crystalline solidTo be determined

Visualization of Key Steps

Diazotization_Sandmeyer cluster_0 Part 1: Diazotization and Cyclization 2-Amino-5-nitrobenzoic acid 2-Amino-5-nitrobenzoic acid Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-nitrobenzoic acid->Diazonium Salt Intermediate NaNO2, HBr, 0-5 °C 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid Diazonium Salt Intermediate->3-Bromo-6-nitro-1H-indazole-4-carboxylic acid Intramolecular Cyclization & Bromination

Caption: Key transformations in the formation of the indazole core.

Esterification cluster_1 Part 2: Esterification 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid->Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate CH3OH, H2SO4, Reflux

Caption: The final esterification step.

References

  • Wray, B. C., & Stambuli, J. P. (2010). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 12(20), 4576–4579. [Link]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 1035–1040*. [Link]

  • Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved April 4, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved April 4, 2026, from [Link]

  • Chemtrade. (2025, May 12). Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade. [Link]

  • Valudor Products. (n.d.). Safety Data Sheet sodium nitrite. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize reaction yields and product purity.

Synthetic Pathway Overview

The synthesis of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a sequential process involving the functionalization of an indazole core. The order of these reactions is critical for achieving high yield and purity, as the electronic properties of the substituents at each stage influence the reactivity and regioselectivity of the subsequent step. The following pathway represents a logical and commonly employed route.

G cluster_0 Plausible Synthetic Workflow Start 1H-Indazole-4-carboxylic Acid Esterification 6-Nitro-1H-indazole-4-carboxylic Acid Start->Esterification Esterification (CH₃OH, H₂SO₄) Nitration Methyl 6-nitro-1H-indazole-4-carboxylate Bromination Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate Nitration->Bromination Bromination (NBS, Acetonitrile) Esterification->Nitration Nitration (HNO₃, H₂SO₄)

Caption: A plausible synthetic workflow for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield and Side Products in the Nitration Step

Q: My nitration of Methyl 1H-indazole-4-carboxylate is resulting in a low yield of the desired 6-nitro isomer and a mixture of other nitrated products. What are the potential causes and how can I improve the regioselectivity?

A: Achieving high regioselectivity in the nitration of the indazole ring is a common challenge. The formation of multiple isomers, such as 5-nitro and 7-nitro derivatives, can significantly reduce the yield of the target 6-nitro product.

Core Causality: The directing influence of the existing substituents on the indazole ring governs the position of electrophilic nitration. While the desired outcome is substitution at the C6 position, kinetic and thermodynamic factors can lead to the formation of other isomers.

Troubleshooting & Optimization:

  • Strict Temperature Control: The temperature of the reaction is paramount. Nitration reactions are highly exothermic, and temperature fluctuations can lead to over-nitration and the formation of undesired byproducts.[1]

    • Recommendation: Maintain the reaction temperature strictly between 0-5 °C during the dropwise addition of the indazole substrate to the nitrating mixture (a combination of concentrated nitric acid and sulfuric acid).[2] Use an ice-salt bath for efficient cooling.

  • Order of Reagent Addition: The way reagents are mixed can impact the outcome.

    • Recommendation: A "reverse addition" protocol, where the substrate solution is added slowly to the pre-chilled nitrating mixture, ensures that the indazole is always in the presence of excess nitrating agent under controlled temperatures, which can favor the thermodynamically more stable product.

  • Purity of Starting Material: Impurities in the starting Methyl 1H-indazole-4-carboxylate can react to form their own set of nitrated byproducts, complicating purification.

    • Recommendation: Ensure the starting ester is of high purity (>98%), confirmed by NMR or HPLC analysis, before proceeding with nitration.

ParameterStandard ConditionOptimized Recommendation
Temperature Room Temperature0–5 °C (Ice-salt bath)[2]
Reagent Ratio 1.1 eq. HNO₃Use a pre-mixed, chilled solution of H₂SO₄ and HNO₃ (1.1 eq.)
Addition Method Nitrating mix to substrateSubstrate solution added dropwise to the nitrating mixture
Reaction Time > 2 hoursMonitor by TLC until starting material is consumed (typically 1-2 hours)
Issue 2: Inefficient Bromination at the C3 Position

Q: The bromination of my Methyl 6-nitro-1H-indazole-4-carboxylate is sluggish, incomplete, or results in over-bromination. How can I drive the reaction to completion efficiently?

A: The C3 position of the indazole ring is electronically favorable for electrophilic substitution. However, the presence of two electron-withdrawing groups (the 6-nitro and 4-carboxylate) deactivates the ring system, making bromination more challenging than on an unsubstituted indazole.[3]

Core Causality: The reduced nucleophilicity of the indazole ring requires carefully selected reagents and conditions to achieve efficient bromination without resorting to excessively harsh conditions that could cause decomposition.

Troubleshooting & Optimization:

  • Choice of Brominating Agent: The reactivity of the brominating agent is a key factor.

    • N-Bromosuccinimide (NBS): This is often the reagent of choice for regioselective bromination of indazoles as it is a milder source of electrophilic bromine compared to liquid bromine (Br₂).[4][5]

    • Liquid Bromine (Br₂): While more reactive, Br₂ in a solvent like acetic acid can also be used, but it increases the risk of over-bromination and requires greater safety precautions.[4]

  • Solvent Selection: The solvent can influence the reaction rate and solubility of the reagents.

    • Recommendation: Acetonitrile is an excellent solvent for NBS brominations.[5] Dichloromethane or chloroform are also commonly used.[4] For Br₂, acetic acid is a typical choice.

  • Stoichiometry and Temperature:

    • Recommendation: Use a slight excess of NBS (1.1-1.2 equivalents) to ensure full conversion of the starting material. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, a gentle increase in temperature (e.g., to 40-50 °C or reflux) can help drive it to completion.[5]

G cluster_1 Troubleshooting: C3 Bromination Start Low Bromination Yield CheckTLC Analyze Reaction by TLC Start->CheckTLC SM_Present Starting Material Remains? CheckTLC->SM_Present Side_Product Side Product Formed? CheckTLC->Side_Product Complete Reaction Complete & Clean CheckTLC->Complete Desired product only Increase_Temp Action: Gently increase temperature or extend reaction time. [5] SM_Present->Increase_Temp Yes SM_Present->Complete No Check_Stoich Action: Verify stoichiometry of NBS. Avoid large excess. [3] Side_Product->Check_Stoich Yes (e.g., over-bromination) Side_Product->Complete No

Caption: Decision workflow for troubleshooting low yield in the bromination step.

Issue 3: Incomplete Esterification or Product Hydrolysis

Q: My Fischer esterification of 3-bromo-6-nitro-1H-indazole-4-carboxylic acid is not going to completion, or I observe hydrolysis of the methyl ester during workup. What should I do?

A: The Fischer esterification is an equilibrium-limited reaction. To achieve a high yield of the ester, the equilibrium must be shifted towards the product side.[6]

Core Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water. The presence of water can drive the reverse reaction (hydrolysis), especially under the acidic conditions used for the esterification.

Troubleshooting & Optimization:

  • Drive the Equilibrium:

    • Use Excess Alcohol: Employing the alcohol (methanol) as the reaction solvent ensures a large excess, pushing the equilibrium forward according to Le Châtelier's principle.[6]

    • Remove Water: If using a solvent other than methanol, water can be removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.[6][7]

  • Catalyst Choice and Loading:

    • Recommendation: A strong acid catalyst is required. Concentrated sulfuric acid (H₂SO₄) is most common, typically used in catalytic amounts (e.g., 5 mol%). An alternative is p-toluenesulfonic acid (TsOH).[7][8]

  • Workup Procedure:

    • Recommendation: During the aqueous workup, neutralize the acid catalyst carefully with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution.[4] Avoid using strong bases (like NaOH or KOH) for extended periods, as this can readily saponify (hydrolyze) the ester product back to the carboxylic acid.

  • Alternative Esterification Methods: If Fischer esterification proves problematic, consider alternative two-step methods:

    • Via Acid Chloride: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.

    • Coupling Agents: Use standard peptide coupling agents like EDC/HOBT to activate the carboxylic acid before adding methanol.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: Several steps require significant caution. The nitration step involves handling highly corrosive concentrated nitric and sulfuric acids. Diazotization reactions, if used for the initial indazole synthesis, produce unstable diazonium salts that can be explosive if isolated or allowed to dry.[1] Liquid bromine is highly toxic and corrosive. Always perform these reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/chemical-resistant gloves.

Q2: How can I reliably confirm the regiochemistry of the nitro and bromo substituents? A2: Unambiguous structural confirmation is best achieved using a combination of spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹³C HMBC and NOESY experiments, can establish the connectivity and spatial relationships between protons and carbons, confirming the substitution pattern. Mass Spectrometry (MS) will confirm the molecular weight, consistent with the addition of the bromo and nitro groups.

Q3: I'm struggling with the purification of the final crystalline product. What do you suggest? A3: Purification can often be challenging due to the presence of structurally similar isomers or unreacted starting materials.

  • Recrystallization: This is the most effective method for purifying the final solid product. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/heptane, or isopropanol.[4]

  • Column Chromatography: If recrystallization fails to remove impurities, flash column chromatography on silica gel is recommended. A gradient elution with a solvent system like ethyl acetate in heptane or dichloromethane in methanol is a good starting point.[4]

  • Acid-Base Extraction: For purifying the carboxylic acid intermediate before the final esterification step, an acid-base wash is highly effective. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃). The acidic product will move to the aqueous layer as its salt, leaving neutral impurities behind. Re-acidification of the aqueous layer will then precipitate the pure carboxylic acid.[10]

Detailed Experimental Protocols

The following are representative protocols based on established chemical literature for analogous transformations. They should be adapted and optimized for the specific substrate.

Protocol 1: Esterification of 6-Nitro-1H-indazole-4-carboxylic Acid
  • Suspend 6-nitro-1H-indazole-4-carboxylic acid (1.0 equiv) in anhydrous methanol (10-20 mL per gram of acid).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 equiv).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by recrystallization if necessary.[11]

Protocol 2: Bromination of Methyl 6-nitro-1H-indazole-4-carboxylate
  • Dissolve Methyl 6-nitro-1H-indazole-4-carboxylate (1.0 equiv) in acetonitrile (15-25 mL per gram).

  • Add N-Bromosuccinimide (NBS) (1.2 equiv) to the solution.

  • Heat the mixture at reflux for 1.5-3 hours, monitoring the reaction by TLC.[5]

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • To the residue, add a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.[5]

References

  • Cao, Y., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Pasha, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]

  • Baxter, E. W., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds. Google Patents.
  • Heterocycles. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles. Available at: [Link]

  • Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry. Available at: [Link]

  • Chemia. (2022). α-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. Chemia. Available at: [Link]

  • ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids. Google Patents.
  • IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Organic Syntheses. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

Welcome to the technical support center for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues commonly encountered with this compound. By understanding its physicochemical properties and employing the right techniques, you can ensure smooth and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate?

A1: Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a multifaceted molecule with several functional groups that dictate its solubility. The presence of a nitro group and a bromine atom, along with the indazole core, contributes to its predominantly nonpolar character, suggesting poor solubility in aqueous solutions. However, the methyl ester and the nitrogen atoms in the indazole ring can participate in polar interactions. Generally, this compound is expected to be sparingly soluble in low-polarity organic solvents and more soluble in polar aprotic and some polar protic solvents.

Q2: I'm having difficulty dissolving the compound in my desired solvent. What are the first steps I should take?

A2: If you are encountering solubility issues, we recommend a systematic approach. Start with small-scale solubility testing in a range of solvents. Common starting points include polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are often effective for this class of compounds. If the compound remains insoluble, you can then explore solubility enhancement techniques such as gentle heating, sonication, or the use of co-solvents.

Q3: Are there any safety precautions I should be aware of when heating this compound for dissolution?

A3: Yes, it is crucial to exercise caution when heating nitroaromatic compounds. These compounds can be thermally sensitive and may decompose at elevated temperatures. We advise gentle and controlled heating, preferably using a water bath or a heating mantle with precise temperature control. Avoid direct, high-heat sources. It is recommended to perform a thermal stability analysis, such as Differential Scanning Calorimetry (DSC), to determine the decomposition temperature before proceeding with heating for dissolution.

Q4: Can I use sonication to dissolve Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate?

A4: Sonication is an excellent technique to enhance the dissolution of poorly soluble compounds by breaking down particle aggregates and increasing the surface area for solvent interaction. It is generally a safe and effective method for this compound. Use a standard laboratory ultrasonic bath or a probe sonicator with controlled power output.

Q5: What are co-solvents and how can they help?

A5: Co-solvents are a mixture of solvents used to increase the solubility of a solute. For Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate, if you need to incorporate it into a less compatible solvent system (e.g., for a biological assay), preparing a concentrated stock solution in a strong solvent like DMSO and then diluting it into your final medium containing a certain percentage of the co-solvent can be an effective strategy.

Troubleshooting Guides

Issue 1: The compound is not dissolving in common organic solvents at room temperature.

Cause: The intermolecular forces in the crystal lattice of the compound are stronger than the forces of interaction with the solvent.

Solutions:

  • Solvent Screening: Test the solubility in a broader range of solvents. Based on the data for structurally similar compounds, polar aprotic solvents are a good starting point.

  • Gentle Heating: Carefully warm the solvent-solute mixture. An increase in temperature often enhances solubility.

  • Sonication: Use an ultrasonic bath to provide mechanical energy to break up the solid particles and facilitate dissolution.

  • Co-solvent System: Prepare a solution in a good solvent (e.g., DMF) and then add a miscible co-solvent in which the compound is less soluble, but the mixture provides the desired overall properties.

Issue 2: The compound precipitates out of solution upon standing or when the temperature is lowered.

Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable.

Solutions:

  • Maintain Temperature: If the dissolution was achieved with heating, try to maintain the temperature of the solution during your experiment, if feasible.

  • Increase Solvent Volume: Dilute the solution to a concentration that is below the saturation point at the intended storage or experimental temperature.

  • Use a Co-solvent: The presence of a co-solvent can help to stabilize the dissolved compound and prevent precipitation.

Issue 3: The chosen solvent is not compatible with my downstream application (e.g., cell-based assay, reaction chemistry).

Cause: Solvents like DMSO or DMF can be toxic to cells or interfere with certain chemical reactions at higher concentrations.

Solutions:

  • Minimize Strong Solvent Concentration: Prepare a highly concentrated stock solution in a suitable but potentially problematic solvent (e.g., DMSO). Then, dilute this stock solution into your final assay or reaction medium to a final concentration where the solvent is tolerated.

  • Solvent Exchange: Dissolve the compound in a volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). Then, carefully evaporate the initial solvent under reduced pressure while gradually adding the desired, more compatible solvent.

  • Formulation Development: For in vivo or cell-based applications, consider more advanced formulation strategies like creating a suspension or using drug delivery vehicles.

Estimated Solubility Profile

Solvent CategorySolventEstimated Solubility
Polar Aprotic N,N-Dimethylformamide (DMF)High
Dimethyl Sulfoxide (DMSO)High
Tetrahydrofuran (THF)Moderate to High
AcetoneModerate
AcetonitrileLow to Moderate
Polar Protic MethanolLow to Moderate
EthanolLow to Moderate
n-PropanolLow
Nonpolar Dichloromethane (DCM)Low
ChloroformLow
Ethyl AcetateLow
Hexane / HeptaneVery Low / Insoluble
Aqueous WaterVery Low / Insoluble

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

This protocol outlines a method for systematically testing the solubility of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate in various organic solvents.

  • Preparation: Weigh 1-2 mg of the compound into separate small, clear vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a selected organic solvent.

  • Initial Observation: Vortex each vial vigorously for 1-2 minutes at room temperature and visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent and vortex again. Repeat this process until the compound dissolves or a practical volume limit is reached.

  • Record Observations: Record the approximate concentration at which the compound dissolved in each solvent.

Protocol 2: Enhancing Solubility with Heating and Sonication

This protocol provides steps for using heat and sonication to dissolve the compound when it shows poor solubility at room temperature.

  • Initial Suspension: Prepare a suspension of the compound in the desired solvent at a concentration slightly higher than your target.

  • Sonication: Place the vial in an ultrasonic bath for 10-15 minute intervals. After each interval, visually inspect the solution.

  • Gentle Heating: If sonication alone is insufficient, warm the suspension in a water bath set to a controlled temperature (e.g., 40-50°C). Caution: Monitor for any color changes that might indicate compound degradation.

  • Combined Approach: For very stubborn solubility issues, a combination of gentle heating and intermittent sonication can be employed.

  • Cooling and Observation: Once dissolved, allow the solution to cool to room temperature and observe for any precipitation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate.

Caption: A workflow for troubleshooting solubility issues.

References

  • El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3260. [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]

Troubleshooting

Technical Support Center: Suppressing Protodebromination in Indazole Cross-Coupling Reactions

Welcome to the advanced troubleshooting guide for palladium-catalyzed cross-coupling reactions involving bromoindazoles. Bromoindazoles are highly valuable scaffolds in drug development, but their electron-rich nature an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for palladium-catalyzed cross-coupling reactions involving bromoindazoles. Bromoindazoles are highly valuable scaffolds in drug development, but their electron-rich nature and coordinating heteroatoms make them notoriously susceptible to protodebromination (or hydrodehalogenation)[1].

This guide provides a deep dive into the causality of this side reaction and offers self-validating protocols to ensure high-yielding, reproducible C–C bond formations.

The Mechanistic Root of Protodebromination

To prevent debromination, we must first understand the competing pathways at the palladium center. During a standard Suzuki-Miyaura or Heck coupling, the active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond.

In an ideal cycle, this is followed by transmetalation and reductive elimination to form the desired product. However, indazoles—particularly those with an unprotected N-H group—can deprotonate under basic conditions, forming an electron-rich indazolyl anion[1]. This excess electron density transfers to the Pd(II) center, drastically slowing down the transmetalation step.

Because transmetalation becomes the rate-limiting bottleneck, the long-lived Ar-Pd(II)-Br intermediate has ample time to undergo off-cycle reactions. It abstracts a hydride from protic solvents, amine bases, or trace water to form a highly reactive Ar-Pd(II)-H species[2][3]. Subsequent reductive elimination yields the unwanted debrominated indazole (Ar-H) and consumes your starting material[1][2].

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd Ar-Br TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet R-B(OH)2 Hydride Ar-Pd(II)-H (Hydride Abstraction) OxAdd->Hydride Protic Solvent / Base (Hydride Source) Product Ar-R + Pd(0) (Desired Product) TransMet->Product Reductive Elimination Debrom Ar-H + Pd(0) (Debromination) Hydride->Debrom Reductive Elimination

Caption: Mechanism of desired cross-coupling versus the off-cycle hydrodebromination pathway.

Troubleshooting FAQs

Q1: How does the choice of base influence the debromination side reaction? A1: The type and strength of the base are critical. Strong alkoxide bases (e.g., NaOEt, NaOtBu) or certain organic amine bases can undergo β-hydride elimination, acting as direct hydride donors to the palladium center[3]. To suppress this, switch to weaker, inorganic bases such as Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)[1][4].

Q2: What role do ligands play in preventing debromination? A2: Ligands dictate the reaction kinetics. Standard ligands like PPh₃ often fail with electron-rich heterocycles because they do not provide enough steric bulk to force rapid reductive elimination, leaving the complex vulnerable to dehalogenation[4]. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ) accelerates both transmetalation and reductive elimination, allowing the desired catalytic cycle to outcompete the off-cycle hydride abstraction[1][4].

Q3: Is protecting the indazole nitrogen strictly necessary? A3: While not always mandatory if highly optimized catalysts are used, N-protection is the most robust strategy to prevent debromination. Unprotected N-H groups can coordinate to the palladium catalyst or undergo deprotonation, both of which stall the catalytic cycle[1][5]. Using a 2-(trimethylsilyl)ethoxymethyl (SEM) or Tetrahydropyran (THP) protecting group eliminates this risk. Note that traditional BOC groups are often unstable under the basic conditions of Suzuki-Miyaura couplings and may prematurely cleave, leading to sudden spikes in debromination[5][6].

Q4: Can I adjust the temperature to fix the issue? A4: Yes. Higher temperatures exponentially increase the rate of hydrodebromination[2][4]. If you observe significant Ar-H formation, lower the reaction temperature to 80 °C or even room temperature. A highly active catalyst system (like Pd₂(dba)₃ / SPhos) will still facilitate the cross-coupling at lower thermal energies while starving the higher-activation-energy debromination pathway[1].

Optimization Data Matrix

The following table summarizes the quantitative impact of systematically optimizing reaction parameters to suppress protodebromination in a standard bromoindazole Suzuki coupling.

Reaction Parameter FocusCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Desired Cross-Coupled Yield (%)Protodebromination Yield (%)
Baseline (High Risk) Pd(PPh₃)₄ (5 mol%)NaOEt (3.0)EtOH / H₂O10018%65%
Base Optimization Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3.0)Dioxane / H₂O10042%38%
Ligand Optimization Pd₂(dba)₃ / XPhosK₂CO₃ (3.0)Dioxane / H₂O10071%15%
Temperature Control Pd(OAc)₂ / SPhosK₃PO₄ (2.0)Toluene / H₂O8089%< 5%
N-Protection (SEM) Pd(OAc)₂ / SPhosK₃PO₄ (2.0)Toluene / H₂O8096% Not Detected

Self-Validating Experimental Protocol

This protocol describes a robust Suzuki-Miyaura coupling designed specifically for bromoindazoles, incorporating built-in validation checkpoints to ensure the system is operating correctly.

Workflow Start High Debromination Observed CheckNH Is Indazole N-H Unprotected? Start->CheckNH Protect Protect N-H (SEM, THP) CheckNH->Protect Yes CheckBase Evaluate Base & Solvent CheckNH->CheckBase No Protect->CheckBase ChangeBase Switch to Weak Inorganic Base (e.g., K3PO4) in Toluene CheckBase->ChangeBase Protic/Strong CheckLigand Optimize Ligand CheckBase->CheckLigand Aprotic/Weak ChangeBase->CheckLigand ChangeLigand Use Bulky, Electron-Rich Phosphines (XPhos, SPhos) CheckLigand->ChangeLigand

Caption: Step-by-step troubleshooting workflow to minimize debromination in indazole couplings.

Protocol: High-Fidelity Suzuki-Miyaura Coupling of Bromoindazoles

Materials:

  • SEM-protected bromoindazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)[1]

  • SPhos (0.022 mmol, 2.2 mol%)[1]

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)[1]

  • Toluene / H₂O (10:1 ratio, 5.5 mL total)[1]

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the SEM-protected bromoindazole, arylboronic acid, and K₃PO₄.

  • Catalyst Loading: Add Pd₂(dba)₃ and SPhos.

    • Causality Note: Pre-mixing the Pd source and the bulky ligand in the solid state before solvation helps ensure immediate complexation upon solvent addition, preventing the formation of inactive Pd-black.

  • Solvent Addition & Degassing: Add the Toluene and H₂O. Immediately degas the mixture using three freeze-pump-thaw cycles or by vigorously sparging with Argon for 15 minutes[1].

    • Validation Checkpoint 1: Before heating, visually inspect the solution. A color change from dark purple/red (Pd₂(dba)₃) to a clear yellow/orange indicates successful formation of the active L₂Pd(0) complex. If the solution turns black, oxygen has entered the system, which will trigger off-cycle decomposition.

  • Reaction: Heat the reaction mixture to 80 °C under a positive pressure of Argon[1].

    • Validation Checkpoint 2: At t = 2 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Calculate the ratio of the desired product mass [M+H] against the debrominated byproduct mass [M-Br+H]. If the debrominated peak exceeds 5% relative abundance, immediately lower the reaction temperature to 65 °C to kinetically starve the hydride-abstraction pathway.

  • Workup: Upon complete consumption of the starting material (typically 4–8 hours), cool to room temperature. Dilute with Ethyl Acetate (15 mL), wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cross-coupled indazole.

Sources

Optimization

Optimizing catalyst selection for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate amination

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the Buchwald-Hartwig amination of Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the Buchwald-Hartwig amination of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate .

This specific indazole scaffold presents a "perfect storm" of synthetic challenges: a highly electron-deficient core, an acidic N1-H proton, and severe steric shielding at the C3 reaction site caused by the adjacent C4-methyl ester. Below, we deconstruct the mechanistic bottlenecks and provide field-proven, self-validating protocols to achieve high-yielding C-N bond formation.

Logical Workflow: Catalyst & Base Selection

To bypass the inherent steric and electronic penalties of this substrate, catalyst and base selection must be precisely matched to the target amine.

CatalystSelection Start Target Amine for C3-Amination Primary Primary Amine Sterically Accessible Start->Primary Secondary Secondary Amine Sterically Demanding Start->Secondary Ligand1 Precatalyst: BrettPhos Pd G3 Ligand: BrettPhos Primary->Ligand1 Ligand2 Precatalyst: RuPhos Pd G3 Ligand: RuPhos Secondary->Ligand2 BaseCheck Base Selection (Must tolerate C4-Ester & C6-Nitro) Ligand1->BaseCheck Ligand2->BaseCheck Base1 LiHMDS (Prevents ester hydrolysis, acts as N1-H pseudo-protectant) BaseCheck->Base1 Unprotected N1-H Base2 K3PO4 or Cs2CO3 (Requires N1-H protection, longer reaction time) BaseCheck->Base2 Protected N1-H

Logical decision tree for selecting optimal Buchwald-Hartwig catalyst and base systems.

Frequently Asked Questions (Mechanistic Causality)

Q: Why do my reactions yield complex mixtures or degraded starting material when using standard bases like KOtBu or NaOH? A: Your substrate contains two highly base-sensitive functional groups: a C4-methyl ester and a C6-nitro group. Strong, nucleophilic alkoxide bases like potassium tert-butoxide (KOtBu) are strictly incompatible with these moieties[1]. KOtBu will rapidly induce transesterification or irreversible hydrolysis of the C4-ester. Furthermore, nitroaromatics in the presence of strong alkoxides can undergo single-electron transfer (SET) reactions, leading to radical-mediated degradation. You must use non-nucleophilic bases such as Lithium bis(trimethylsilyl)amide (LiHMDS).

Q: How does the C4-ester specifically affect the palladium catalytic cycle? A: While the strongly electron-withdrawing C6-nitro group actually accelerates the initial oxidative addition of the Pd(0) catalyst into the C3-Br bond, the bulky C4-ester severely impedes the final step: reductive elimination[2]. The steric clash between the incoming amine and the C4-ester stalls the catalytic cycle at the Pd(II)-aryl-amine intermediate. To overcome this, you must use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos or RuPhos). These ligands possess a large steric profile that effectively "pushes" the aryl and amine groups together, lowering the activation energy barrier for reductive elimination.

Q: Do I need to install a protecting group (e.g., THP, SEM, or Boc) on the N1-H position prior to the reaction? A: Traditionally, yes. The acidic N1-H proton can coordinate to the palladium center (poisoning the catalyst) or consume the stoichiometric base, shutting down the reaction[2]. However, recent methodological advancements have demonstrated that using LiHMDS as the base can circumvent this requirement. The lithium cation coordinates strongly to the deprotonated N1 position, creating a "pseudo-protecting group" effect that prevents catalyst poisoning and allows the amination to proceed directly on the unprotected indazole[3].

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the expected outcomes based on various catalyst and base combinations when attempting to aminate Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate.

PrecatalystLigandBaseAmine TypeExpected YieldPrimary Observation / Failure Mode
Pd2(dba)3BINAPKOtBuPrimary0% Complete degradation; rapid ester hydrolysis and nitro-reduction[1].
Pd(OAc)2XantphosK2CO3Secondary< 15% Reaction stalled; high levels of protodehalogenation (debromination) observed.
RuPhos Pd G3RuPhosLiHMDSSecondary75 - 85% Clean conversion; LiHMDS successfully protects N1-H in situ[3].
BrettPhos Pd G3BrettPhosLiHMDSPrimary80 - 95% Optimal system; rapid reductive elimination overcomes C4-ester sterics[3].

Troubleshooting Guide

Issue: High levels of debrominated starting material (Methyl 6-nitro-1H-indazole-4-carboxylate) are observed via LC-MS.

  • Causality: This is known as protodehalogenation. It occurs when the Pd(II)-aryl complex forms successfully via oxidative addition, but reductive elimination is too slow. The stalled complex eventually abstracts a proton (often from the amine or solvent) and releases the debrominated arene.

  • Solution: The steric bulk of the C4-ester is overpowering your current ligand. Switch to a more sterically demanding ligand system (e.g., from Xantphos to BrettPhos) to accelerate reductive elimination. Ensure strict anhydrous conditions, as moisture exacerbates proton abstraction.

Issue: The reaction solution turns pitch black within 10 minutes of heating, and no product is formed.

  • Causality: Premature catalyst decomposition into inactive "Palladium black." This is caused by oxygen ingress or insufficient ligand coordination.

  • Solution: Ensure your 1,4-dioxane is rigorously degassed (sparged with Argon for 30 minutes). Switch from standard Pd sources (like Pd(OAc)2) to a Generation 3 (G3) precatalyst, which ensures a 1:1 Pd-to-ligand ratio and rapid generation of the active Pd(0) species.

Self-Validating Experimental Protocol: C3-Amination

Objective: Coupling of a primary amine to Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate without prior N1-protection.

Step 1: Preparation of the Pre-Catalyst Mixture

  • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (1.0 equiv, 0.5 mmol), BrettPhos Pd G3 precatalyst (0.05 equiv, 5 mol%), and BrettPhos ligand (0.05 equiv, 5 mol%).

  • Causality: Using a G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species without requiring harsh chemical reductants that could inadvertently reduce the C6-nitro group.

Step 2: Addition of Reagents

  • Add the primary amine (1.2 equiv, 0.6 mmol) to the solid mixture.

  • Add anhydrous, degassed 1,4-dioxane (0.2 M, 2.5 mL).

  • Self-Validation Check: The solution should appear homogeneous and slightly yellow/orange. If the solution is dark brown or black at this stage, oxygen has compromised the system. Discard and restart.

Step 3: Base Addition and Reaction Initiation

  • Slowly add a 1.0 M solution of LiHMDS in THF (2.5 equiv, 1.25 mmol) dropwise over 2 minutes.

  • Causality: Exactly 2.5 equivalents are required: 1.0 equiv to deprotonate the N1-H (forming the lithium pseudo-protecting group), 1.0 equiv to neutralize the hydrobromic acid generated during the cross-coupling, and 0.5 equiv excess to account for trace moisture.

Step 4: Heating and Monitoring

  • Seal the tube, remove it from the glovebox, and heat to 80 °C in a pre-heated oil bath for 4-6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS.

    • Success Indicator: Appearance of the[M+H]+ mass corresponding to the aminated product.

    • Failure Indicator: A dominant mass of m/z 222 [M+H]+ indicates protodehalogenation. If this occurs, verify ligand integrity or increase the reaction temperature to 90 °C to force reductive elimination.

Step 5: Workup

  • Cool to room temperature and quench with saturated aqueous NH4Cl (5 mL). This safely neutralizes the lithium salts without hydrolyzing the C4-ester.

  • Extract with EtOAc (3 x 10 mL), dry over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: acs.org (ACS Medicinal Chemistry Letters) URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Separation &amp; Troubleshooting for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

Welcome to the advanced technical support center for the chromatographic analysis of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate . As a highly functionalized heterocyclic compound, this molecule presents unique chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the chromatographic analysis of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate . As a highly functionalized heterocyclic compound, this molecule presents unique challenges in High-Performance Liquid Chromatography (HPLC), including the co-elution of structurally similar regioisomers, secondary column interactions, and on-column degradation.

This guide is designed for analytical scientists and drug development professionals. It bypasses basic chromatography tutorials to focus directly on the physicochemical causality of separation failures and provides self-validating protocols to ensure absolute data integrity.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, use the logical decision tree below to isolate the physicochemical root cause of your chromatographic failure.

HPLCTroubleshooting Start HPLC Issue Detected: Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate Decision1 Identify Primary Symptom Start->Decision1 Coelution Co-elution of Regioisomers Decision1->Coelution Tailing Peak Tailing or Broadening Decision1->Tailing Degradation Unexpected Peaks (e.g., Void Volume or Pre-peaks) Decision1->Degradation SolCoelution Switch to PFP or Phenyl-Hexyl Column Exploit pi-pi & dipole interactions Coelution->SolCoelution SolTailing Add 0.1% Formic Acid / TFA Suppress silanol ionization Tailing->SolTailing SolDegradation Buffer pH to 2.5 - 3.5 Prevent N-H deprotonation & ester hydrolysis Degradation->SolDegradation Validate Run System Suitability Test (SST) Confirm Resolution > 2.0, Tailing < 1.5 SolCoelution->Validate SolTailing->Validate SolDegradation->Validate

Diagnostic workflow for troubleshooting HPLC issues with highly functionalized indazole derivatives.

Part 2: Frequently Asked Questions (Causality & Solutions)

Q1: I am unable to resolve the 3-bromo target compound from its 5-bromo regioisomer impurity using a standard C18 column. Why is this happening, and how can I fix it?

Causality: Standard C18 (octadecylsilane) columns separate molecules primarily based on hydrophobic (dispersive) interactions. Regioisomers of bromo-nitroindazoles have virtually identical partition coefficients (LogP), making hydrophobic differentiation insufficient. However, because the halogens and nitro groups are positioned differently on the aromatic ring, their dipole moments and steric profiles differ significantly[1]. Solution: Transition to a stationary phase that offers orthogonal retention mechanisms. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column is highly recommended. These fluorinated and aromatic phases engage in π−π interactions, dipole-dipole interactions, and shape selectivity, which are exquisitely sensitive to the positional differences of the electron-withdrawing groups on the indazole core.

Q2: My chromatogram shows severe peak tailing for the main indazole peak (USP Tailing Factor > 2.0). How do I correct this?

Causality: Peak tailing in reversed-phase HPLC is predominantly caused by secondary interactions between the analyte and active, ionized silanol groups (-Si-O⁻) on the silica surface[2][3]. While indazoles are generally weak bases, the nitrogen atoms can still act as strong hydrogen bond donors/acceptors with residual silanols. Solution:

  • Ensure you are using an ultra-high purity, fully end-capped silica column to minimize exposed silanols.

  • Modify the mobile phase by adding an acidic buffer or additive (e.g., 0.1% Formic Acid). A primary function of an acidic buffer is to keep the mobile phase pH below the pKa of the silanol groups (typically pH 4-5). This suppresses silanol ionization, neutralizing the silica surface and preventing ionic secondary interactions[4].

Q3: My retention times are highly variable, and sometimes the main peak elutes near the void volume. What is causing this?

Causality: The indazole core contains an N-H group at position 1. While typical indazoles are weakly basic, the presence of three strongly electron-withdrawing groups (3-bromo, 6-nitro, and 4-carboxylate) pulls electron density away from the ring, significantly increasing the acidity of this N-H proton. If your mobile phase pH fluctuates near neutral (pH 6-7), the molecule may partially deprotonate into an anion. Anions are highly polar and will not be retained on a reversed-phase column, leading to void volume elution. Solution: Buffer the mobile phase strictly at an acidic pH (e.g., pH 2.5 - 3.5). This ensures the indazole remains fully protonated and neutral, stabilizing its hydrophobic retention.

Q4: I am observing a growing secondary peak eluting before my main peak, especially when samples sit in the autosampler overnight. What is this?

Causality: The secondary peak is likely the hydrolysis degradation product: 3-bromo-6-nitro-1H-indazole-4-carboxylic acid. The methyl ester at the C4 position is susceptible to hydrolysis in aqueous environments, particularly if the sample diluent is unbuffered or exposed to elevated temperatures. Solution: Prepare samples in a diluent that closely matches the initial, acidic mobile phase conditions. Maintain the autosampler temperature at 4°C to kinetically slow down the hydrolysis reaction.

Part 3: Quantitative Data & Column Selection

To aid in method development, the following table summarizes the expected chromatographic behavior of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate across different stationary phases.

ParameterStandard C18 PhasePentafluorophenyl (PFP) PhasePhenyl-Hexyl Phase
Primary Retention Mechanism Hydrophobic (Dispersive) π−π , Dipole, H-Bonding π−π , Hydrophobic
Regioisomer Resolution ( Rs​ ) < 1.0 (Co-elution likely)> 2.5 (Baseline Resolution) 1.5 - 2.0 (Partial to Full)
Peak Shape (Tailing Factor) 1.8 - 2.5 (Prone to tailing)1.1 - 1.3 (Excellent) 1.2 - 1.4 (Good)
Sensitivity to Mobile Phase pH High (Silanol ionization > pH 4)Low (Highly shielded surface)Moderate

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and prevent the collection of compromised data, utilize the following self-validating methodology for the separation of indazole regioisomers and impurities.

Phase 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): Prepare 0.1% Formic Acid in LC-MS grade water. Causality: Lowers the pH to ~2.7, fully protonating residual silanols to prevent tailing, while keeping the indazole N-H protonated for stable retention.

  • Organic Phase (B): Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Diluent: Use 90:10 Water:Acetonitrile (v/v) with 0.1% Formic Acid. Causality: Matching the initial gradient conditions prevents solvent-mismatch fronting. The acidic environment prevents ester hydrolysis during autosampler storage.

Phase 2: System Suitability Testing (SST) - The Validation Gate

Every analytical run must be bracketed by an SST. This acts as a self-validating control to establish baseline column integrity.

  • Inject the SST Mix (A standard mixture containing Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate, a known regioisomer like the 5-bromo derivative, and the carboxylic acid degradant).

  • Validation Gate: Proceed to actual sample analysis ONLY IF the system meets the following criteria:

    • Resolution ( Rs​ ) between the 3-bromo and 5-bromo isomers is ≥2.0 .

    • Tailing Factor ( Tf​ ) for the main peak is ≤1.5 .

    • Retention time Relative Standard Deviation (RSD) for 3 replicate injections is ≤0.5% .

    • Action: If Rs​<2.0 , the system automatically flags a failure. Flush the column or replace the mobile phase before proceeding.

Phase 3: Gradient Execution
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Column Temperature: 30°C. Causality: Elevated temperatures reduce mobile phase viscosity and improve mass transfer, but exceeding 40°C accelerates ester hydrolysis. 30°C is the optimal thermodynamic compromise.

  • Gradient Profile:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 2.0 - 15.0 min: 10% 80% B (Linear gradient for separation based on dipole differences)

    • 15.0 - 18.0 min: 80% B (Column wash)

    • 18.0 - 25.0 min: 10% B (Re-equilibration)

References

  • Dealing with regioisomer formation in indazole synthesis - Benchchem. 1

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International. 2

  • HPLC Troubleshooting Guide - ACE HPLC. 4

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. 3

Sources

Optimization

Best purification techniques and recrystallization solvents for indazole carboxylates

Welcome to the technical support center for the purification of indazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifyi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of indazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable compounds. Here, we will address common challenges and provide practical, field-proven solutions in a question-and-answer format. Our focus is on explaining the "why" behind the "how," ensuring a deep understanding of the principles at play.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing indazole carboxylates?

A1: The impurity profile of your crude indazole carboxylate is highly dependent on the synthetic route. However, some common culprits to watch for include:

  • Regioisomers: The N-alkylation or N-acylation of the indazole ring can often lead to a mixture of N1 and N2 substituted isomers.[1][2][3] These can be particularly challenging to separate due to their similar polarities.

  • Unreacted Starting Materials: Incomplete reactions can leave you with residual starting materials.

  • Byproducts from Side Reactions: Depending on your specific synthesis, you might encounter byproducts from processes like over-nitration or side reactions from diazotization.[4]

  • Residual Solvents: Solvents used in the reaction or workup can be carried through to the crude product.

Q2: My indazole carboxylate has very poor solubility in common organic solvents. What are my options?

A2: Low solubility is a frequent hurdle with indazole carboxylates, which are often crystalline solids.[5] Here's a systematic approach to tackle this:

  • Solvent Screening: Don't give up after trying one or two common solvents. A broad screening with small amounts of your compound in various solvents is crucial. Test a range of polarities, from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., ethyl acetate, acetone, THF, DCM) and polar protic (e.g., methanol, ethanol, isopropanol).[6][7]

  • Heated Dissolution: Many compounds that are sparingly soluble at room temperature will dissolve upon heating. This is the fundamental principle of recrystallization.

  • Solvent Mixtures: If a single solvent doesn't work, a binary or even ternary solvent system can be effective. The goal is to find a "good" solvent in which your compound is soluble when hot and a "poor" solvent in which it is insoluble when cold.

  • Highly Polar Solvents: For particularly stubborn cases, consider more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8] However, be mindful that removing these high-boiling point solvents can be challenging.

Troubleshooting Guides

Guide 1: Recrystallization of Indazole Carboxylates

Recrystallization is a powerful technique for purifying solid compounds. The key to a successful recrystallization is selecting the right solvent system.

Issue: "Oiling Out" During Recrystallization

This common problem occurs when your compound separates from the solution as a liquid (an oil) rather than a solid crystal.

Probable Causes & Solutions:

  • High Impurity Concentration: A high level of impurities can depress the melting point of your compound, causing it to "melt" in the hot solvent mixture.

    • Solution: Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Inappropriate Solvent System: The solvent system may be too good of a solvent, even at lower temperatures.

    • Solution: Add more of the "poor" solvent to the hot solution to decrease the overall solubility.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring oil formation over crystal lattice formation.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

Step-by-Step Protocol for Recrystallization Solvent Screening
  • Small-Scale Testing: In separate test tubes, place a small amount (e.g., 10-20 mg) of your crude indazole carboxylate.

  • Add Solvent: To each tube, add a different solvent dropwise at room temperature until the solid dissolves or it's clear it's insoluble.

  • Heating: For solvents where the compound is insoluble at room temperature, gently heat the mixture to boiling. If it dissolves, you have a potential candidate for a single-solvent recrystallization.

  • Finding a "Poor" Solvent: For solvents in which your compound is soluble at room temperature, these can be used as the "good" solvent in a binary system. You will need to find a "poor" solvent in which your compound is insoluble.

  • Testing the Binary System: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent until the solution is clear again. Allow this to cool slowly.

Table 1: Common Recrystallization Solvents for Indazole Carboxylates

Solvent/MixturePolarityNotes
Ethanol/WaterPolar ProticA classic combination for moderately polar compounds.[6][9]
Methanol/WaterPolar ProticSimilar to ethanol/water, but methanol is more polar.[6]
Ethyl Acetate/HexanePolar Aprotic/Non-polarA versatile system for a wide range of polarities.[6]
Dichloromethane/HexanePolar Aprotic/Non-polarGood for less polar indazole carboxylates.
Acetone/WaterPolar Aprotic/Polar ProticAnother effective polar mixture.[1]
IsopropanolPolar ProticCan be a good single solvent for some derivatives.[9]

Guide 2: Column Chromatography of Indazole Carboxylates

When recrystallization is not sufficient, particularly for separating regioisomers, column chromatography is the method of choice.

Issue: Poor Separation of Isomers on a Silica Gel Column

Probable Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may be too high or too low.

    • Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your desired compound.

  • Column Overloading: Too much crude material on the column will lead to broad, overlapping bands.

    • Solution: As a rule of thumb, use a silica gel to crude material ratio of at least 30:1 by weight.

  • Column Packing Issues: An improperly packed column with channels or cracks will result in poor separation.

    • Solution: Ensure your silica gel is packed as a uniform slurry and is not allowed to run dry.

Step-by-Step Protocol for Column Chromatography
  • TLC Analysis: Spot your crude material on a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/petroleum ether).[6]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack your column.

  • Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of your packed column.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Common Eluent Systems for Indazole Carboxylate Chromatography

Eluent SystemTypical Ratio (v/v)Notes
Ethyl Acetate/Petroleum Ether1:1 to 1:100A widely used system for a broad range of polarities.[6]
Dichloromethane/Methanol9:1 to 99:1A more polar system for more polar indazole derivatives.[10]
Chloroform/Methanol8:2Another effective polar system.[10]

Visualization of the Purification Workflow

Below is a generalized workflow for the purification of a crude indazole carboxylate.

Purification_Workflow Crude Crude Indazole Carboxylate TLC TLC Analysis Crude->TLC Assess Purity & Solvent System Recrystallization Recrystallization TLC->Recrystallization High Purity & Good Crystal Formation Column Column Chromatography TLC->Column Low Purity or Isomer Separation Pure_Recrys Pure Product Recrystallization->Pure_Recrys Successful Impure_Recrys Impure Filtrate Recrystallization->Impure_Recrys Unsuccessful Pure_Column Pure Product Column->Pure_Column Impure_Recrys->Column Repurify

Caption: A decision-making workflow for purifying indazole carboxylates.

Advanced Troubleshooting: Acid-Base Extraction

For indazole carboxylic acids, an acid-base extraction can be a highly effective initial purification step to remove neutral or basic impurities.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The acidic indazole carboxylate will move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., HCl) until the product precipitates.

  • Isolation: Collect the purified solid by vacuum filtration.

This technique is particularly useful for removing non-acidic byproducts and can significantly simplify subsequent purification steps.[4]

Concluding Remarks

The purification of indazole carboxylates, while sometimes challenging, can be systematically approached. By understanding the nature of potential impurities and employing logical, step-wise purification strategies, researchers can consistently obtain high-purity materials essential for their work in drug discovery and development. Always prioritize safety in the laboratory by wearing appropriate personal protective equipment and handling all chemicals with care.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • CAS 43120-28-1: Methyl 1H-indazole-3-carboxyl
  • Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity - Benchchem. (URL: )
  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google P
  • Methyl 1H-indazole-3-carb... - ChemBK. (URL: )
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • Practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • Indazole-3-carboxylic acid | Biochemical Reagent - MedchemExpress.com. (URL: )
  • Synthesis of Novel N and N Indazole Deriv
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem. (URL: )

Sources

Troubleshooting

Technical Support Center: Managing Regioselectivity in 1H-Indazole Derivative Substitutions

Welcome to the technical support center for managing regioselectivity in 1H-indazole substitutions. The indazole scaffold is a cornerstone in medicinal chemistry, but its dual nucleophilic nature at the N-1 and N-2 posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for managing regioselectivity in 1H-indazole substitutions. The indazole scaffold is a cornerstone in medicinal chemistry, but its dual nucleophilic nature at the N-1 and N-2 positions frequently leads to challenges in achieving regioselective substitutions, impacting yields and purification efforts.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower researchers in navigating these synthetic hurdles.

The Core Challenge: N-1 versus N-2 Selectivity

The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer.[1][3][4] This intrinsic stability can be exploited to favor the formation of N-1 substituted products under conditions that permit thermodynamic equilibration.[1][5] Conversely, kinetically controlled reactions may favor the N-2 product. The regiochemical outcome is a delicate interplay of steric and electronic properties of the indazole substrate, the nature of the electrophile, and the reaction conditions employed.[3][6]

Visualizing the Competing Pathways

G cluster_n1 N-1 Pathway (Thermodynamic) cluster_n2 N-2 Pathway (Kinetic) Indazole 1H-Indazole Indazolide Indazolide Anion Indazole->Indazolide + Base N1_TS N-1 Transition State Indazolide->N1_TS Attack at N-1 N2_TS N-2 Transition State Indazolide->N2_TS Attack at N-2 RX Electrophile (R-X) RX->N1_TS RX->N2_TS N1_Product N-1 Substituted (More Stable) N1_TS->N1_Product N2_Product N-2 Substituted (Less Stable) N2_Product->N1_Product Equilibration (if possible) N2_TS->N2_Product

Caption: Competing N-1 and N-2 substitution pathways on the 1H-indazole ring.

Troubleshooting Guide & FAQs

N-Alkylation Reactions
Question: My N-alkylation reaction is producing an inseparable mixture of N-1 and N-2 isomers. How can I favor the N-1 product?

Answer: Achieving high N-1 selectivity often hinges on choosing conditions that favor the thermodynamically more stable product.[6]

Causality & Solution:

  • Base and Solvent System: This is a critical determinant. The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N-1 selectivity.[1][7][8] It is proposed that the sodium cation may coordinate with the N-2 nitrogen and a nearby electron-rich group (e.g., a C-3 substituent), sterically hindering attack at the N-2 position.[6][9]

  • Substituent Effects: The nature of substituents on the indazole ring plays a significant role. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-acetyl, or 3-carboxamide groups have demonstrated over 99% N-1 regioselectivity with the NaH/THF system.[1][7][10]

  • Thermodynamic Equilibration: Certain electrophiles, such as α-halo esters or β-halo esters, can facilitate an equilibration process where the initially formed kinetic N-2 product rearranges to the more stable thermodynamic N-1 product, especially over extended reaction times.[1][5][7]

Table 1: Condition Effects on N-1/N-2 Selectivity for Alkylation

Base/Solvent SystemTypical OutcomeRationale
NaH / THF High N-1 SelectivityFavors thermodynamic product; potential Na+ chelation.[1][8]
Cs₂CO₃ / DMF Often N-1 SelectivityEffective for α-halo esters via thermodynamic equilibration.[5]
K₂CO₃ / DMF Mixture of N-1 and N-2Weaker base, less selective conditions.[3][11]
Mitsunobu (DIAD/PPh₃) High N-2 SelectivityKinetically controlled reaction, often favoring the more accessible N-2.[1][7]
TfOH / Diazo Compounds High N-2 SelectivityAcid-catalyzed, metal-free conditions favoring kinetic N-2 product.[12]
Question: I need to synthesize the N-2 alkylated isomer. What strategies should I employ?

Answer: Selectivity for the N-2 position generally requires conditions that favor kinetic control or utilize specific directing effects.[3]

Causality & Solution:

  • Steric Hindrance: Introducing a bulky substituent at the C-7 position can effectively block the N-1 position, thereby directing alkylation to N-2. Electron-withdrawing groups like nitro (NO₂) or carboxylates (CO₂Me) at C-7 have been shown to provide excellent N-2 selectivity (≥96%), even under NaH/THF conditions that typically favor N-1.[1][4][7]

  • Mitsunobu Reaction: This reaction, involving an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, is a reliable method for obtaining the N-2 isomer under kinetically controlled conditions.[1][7]

  • Acid-Catalyzed Methods: The use of triflic acid (TfOH) as a catalyst for the reaction of indazoles with diazo compounds or alkyl 2,2,2-trichloroacetimidates provides a highly regioselective route to N-2 alkylated products.[12][13][14]

Halogenation & Nitration Reactions
Question: I am attempting to halogenate my 1H-indazole and getting a mixture of regioisomers on the benzene ring. How can I achieve C-3 halogenation?

Answer: Directing halogenation to the C-3 position often requires N-protection or specific reaction conditions to modulate the reactivity of the heterocyclic ring.

Causality & Solution:

  • N-Protected Indazoles: Protecting the indazole nitrogen (e.g., with Boc, Me, or THP) can facilitate cleaner halogenation at the C-3 position.[15]

  • Conditions for Unprotected Indazoles: For unprotected indazoles, using iodine (I₂) in the presence of a base like KOH in a polar solvent such as DMF is an effective method for achieving C-3 iodination.[15] For bromination, N-bromosuccinimide (NBS) can be employed.[16][17]

Question: My nitration reaction is giving poor yields and multiple products. How can I selectively introduce a nitro group?

Answer: Direct nitration of 1H-indazoles requires careful control of reaction conditions, particularly temperature, to achieve the desired regioselectivity and avoid over-nitration.

Causality & Solution:

  • Mixed Acid System: A standard and effective method is the use of a mixed acid system, typically concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), at low temperatures (e.g., 0-5 °C).[18] The sulfuric acid protonates the nitric acid to generate the active nitronium ion (NO₂⁺) electrophile.

  • Temperature Control: Maintaining a low temperature is critical to control the exothermic reaction and prevent the formation of undesired regioisomers and dinitro byproducts.[18] For a substrate like 3-methyl-1H-indazole, this method favors the formation of the 6-nitro isomer.[18]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high N-1 regioselectivity using the NaH/THF system.[3][6][11]

Workflow Diagram:

G Start 1. Dissolve Indazole in Anhydrous THF Step2 2. Cool to 0°C Start->Step2 Step3 3. Add NaH (1.2 eq) Step2->Step3 Step4 4. Stir (0°C to RT) Step3->Step4 Step5 5. Add Alkylating Agent (1.1 eq) Step4->Step5 Step6 6. Stir at RT (16-24h) Step5->Step6 Step7 7. Quench & Workup Step6->Step7 End 8. Purify (Chromatography) N-1 Product Step7->End

Caption: Workflow for selective N-1 alkylation of 1H-indazoles.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 1H-indazole starting material (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Allow the reaction to stir at room temperature for 16-24 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.[11]

Protocol 2: Selective N-2 Alkylation (Mitsunobu Reaction)

This protocol utilizes Mitsunobu conditions, which generally favor the kinetically controlled N-2 product.[1][6]

Step-by-Step Methodology:

  • Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring for completion by TLC/LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography to separate the N-2 isomer.[3][6]

Isomer Characterization: A Critical Step

Unambiguous structural assignment of N-1 and N-2 isomers is crucial.[19][20] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[19][20]

Key Spectroscopic Differentiators:

  • ¹H NMR: The chemical shift of the H-3 proton is a key indicator. It is typically more deshielded (appears at a higher chemical shift) in 2H-indazoles compared to 1H-indazoles.[21] Additionally, the H-7 proton of N-2 isomers often appears at a higher frequency due to a deshielding effect from the N-1 lone pair.[20][21]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C-3 and C-7a, are distinct for the two isomers.[19]

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides definitive proof. For an N-2 alkylated indazole, a correlation will be observed between the protons on the alkyl group's α-carbon and the C-3 carbon of the indazole ring. For the N-1 isomer, this correlation is absent, but a correlation to C-7a may be seen.[1][7]

Table 2: Typical ¹H NMR Chemical Shift Differences

Proton1H-Indazole Derivative2H-Indazole DerivativeKey Difference
H-3 ~8.10 ppm~8.4 ppmMore deshielded in the 2H-isomer.[21]
H-7 ~7.77 ppmHigher frequencyDeshielded by N-1 lone pair in 2H-isomer.[21]

Note: Exact chemical shifts are dependent on the substituent and solvent.[19]

References

  • Alam, J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HETEROCYCLES, 99(1), 1. Available at: [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4838–4841. Available at: [Link]

  • Wang, H., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(19), 3569. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journals. Available at: [Link]

  • Chavan, S. B., & Shelke, P. G. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR, 10(1). Available at: [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215–3226. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). ResearchGate. Available at: [Link]

  • Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(6), 433–447. Available at: [Link]

  • Wang, H., et al. (2013). RhIII/CuII-Cocatalyzed Synthesis of 1H-Indazoles through C–H Amidation and N–N Bond Formation. Journal of the American Chemical Society, 135(35), 12964–12967. Available at: [Link]

  • Majumdar, S., & Rahaman, M. S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1735–1746. Available at: [Link]

  • Vetuschi, C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 375–393. Available at: [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116–153. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. Available at: [Link]

  • Wang, Y., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(80), 10419–10422. Available at: [Link]

  • Alam, J., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 976–989. Available at: [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Alam, J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Huang, Y., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]

  • Nan, J., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 137(37), 11956–11959. Available at: [Link]

  • Vetuschi, C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative S. Spectroscopy Letters, 22(4), 375–393. Available at: [Link]

  • Alam, J., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 976–989. Available at: [Link]

  • Alam, J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Cacchi, S., et al. (2007). Regioselective Synthesis of 1-Alkyl- or 1-Aryl-1H-indazoles via Copper-Catalyzed Cyclizations of 2-Haloarylcarbonylic Compounds. Organic Letters, 9(3), 361–364. Available at: [Link]

  • Li, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(8), 5171–5175. Available at: [Link]

  • Li, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(8), 5171–5175. Available at: [Link]

  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. (2012). ACS Publications. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate: A Comparative Analysis for Advanced Drug Discovery

An In-Depth Technical Guide to a Key Heterocyclic Intermediate The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous biologically active com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to a Key Heterocyclic Intermediate

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous biologically active compounds and approved therapeutics, including kinase inhibitors like Pazopanib and Axitinib.[1][2][3] These molecules' efficacy is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Among the vast array of available indazole building blocks, Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (CAS: 885519-75-5) stands out as a highly functionalized and versatile intermediate.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of this key building block. We will dissect its structural attributes, compare its reactivity and synthetic utility against other common indazole intermediates, and provide actionable experimental protocols to demonstrate its application in cornerstone synthetic transformations.

Dissecting the Core: Structural and Reactivity Analysis

The synthetic power of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate stems from the specific arrangement of its three key functional groups, each offering a distinct handle for molecular elaboration. The strategic placement of these groups creates a molecule primed for sequential, regioselective modifications.

  • The 3-Bromo Group: This is the primary reactive site for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, making it an ideal handle for introducing aryl, heteroaryl, vinyl, and alkynyl moieties via Suzuki, Heck, and Sonogashira couplings.[4][5] Its reactivity is intermediate between the more reactive iodo and less reactive chloro derivatives, offering a good balance of stability and reactivity.[6]

  • The 6-Nitro Group: As a potent electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the indazole core.[7][8] This electronic modulation can affect the reactivity at other positions. Critically, the nitro group serves as a synthetic precursor to a 6-amino group via reduction. This transformation is fundamental in the synthesis of many kinase inhibitors, where the resulting amino group often forms key hydrogen bond interactions with the target protein.[9]

  • The 4-Carboxylate Group: The methyl ester at the C4 position provides another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals. Furthermore, its presence can influence the regioselectivity of other reactions on the ring.[10]

Below is a diagram illustrating the relationship between the functional groups and their synthetic potential.

G cluster_molecule Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate cluster_reactivity Synthetic Utility mol Indazole Core g3 3-Bromo g6 6-Nitro g4 4-Carboxylate cc C-C / C-N Coupling (Suzuki, Buchwald) g3->cc reduction Reduction to Amine g6->reduction amidation Amidation g4->amidation

Sources

Comparative

A Comparative Guide to LC-MS Validation for the Purity Assessment of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like Me...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate, a molecule with significant potential in medicinal chemistry, establishing a robust and validated analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methodologies and contrasts this powerful technique with other orthogonal approaches for the comprehensive purity assessment of this specific indazole derivative.

The Criticality of Purity for Novel Indazole Derivatives

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a heterocyclic compound featuring both a bromine and a nitro group, functionalities that can influence its reactivity, stability, and potential for impurity generation during synthesis and storage. The presence of even trace-level impurities can have profound implications, potentially altering pharmacological activity, inducing toxicity, or compromising the integrity of research data. Therefore, a rigorously validated analytical method is paramount to ensure the quality and consistency of the material used in preclinical and clinical studies.[1][2][3]

Primary Method: Validated LC-MS for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the workhorse for purity analysis in the pharmaceutical industry, offering a powerful combination of separation and detection capabilities.[4][5] The validation of an LC-MS method ensures that it is suitable for its intended purpose, providing reliable and reproducible results.[1][6] Our approach to validating an LC-MS method for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

The "Why" Behind the Method: Causality in Experimental Choices

The choice of a reversed-phase LC method is dictated by the non-polar nature of the indazole core, while the ester and nitro groups provide sufficient polarity for good retention and separation on a C18 column. The addition of a mass spectrometer as a detector provides exquisite selectivity and sensitivity, allowing for the detection and potential identification of co-eluting impurities that might be missed by UV detection alone.

Experimental Workflow for LC-MS Validation

Caption: A streamlined workflow for the development and subsequent validation of an LC-MS method for purity analysis.

Step-by-Step Validation Protocol

1. System Suitability:

  • Rationale: To ensure the LC-MS system is performing adequately on the day of analysis.

  • Protocol:

    • Prepare a standard solution of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate at a known concentration (e.g., 10 µg/mL).

    • Inject the standard solution six times consecutively.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criterion is typically an RSD of ≤ 2%.

2. Specificity:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

  • Protocol:

    • Analyze a blank (mobile phase), a placebo (if in formulation), and the analyte.

    • Spike the analyte with known impurities or force-degraded samples (e.g., by exposure to acid, base, heat, light, and oxidation).

    • Assess the peak purity of the main component using a photodiode array (PDA) detector and confirm that no co-eluting peaks are present at the analyte's mass-to-charge ratio (m/z).

3. Linearity and Range:

  • Rationale: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[10]

  • Protocol:

    • Prepare a series of at least five calibration standards of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate, typically ranging from the reporting limit to 120% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

4. Accuracy:

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.[10][11]

  • Protocol:

    • Prepare samples of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or blank matrix.

    • Analyze each sample in triplicate.

    • Calculate the percent recovery at each level. The acceptance criterion is typically 98-102% recovery.

5. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10][12]

    • Repeatability (Intra-assay precision): Analyzed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Assessed on different days, by different analysts, or on different instruments.

  • Protocol:

    • For repeatability, analyze six replicate samples of the analyte at 100% of the target concentration.

    • For intermediate precision, repeat the analysis on a different day with a different analyst.

    • Calculate the RSD for the results. The acceptance criterion is typically an RSD of ≤ 2%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank injections) and S is the slope of the calibration curve.

7. Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method, such as changes in mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze the system suitability standard under each condition and assess the impact on retention time, peak shape, and resolution.

Comparative Analysis: Orthogonal Methods for Purity Confirmation

While a validated LC-MS method provides a high degree of confidence in purity assessment, regulatory bodies often favor the use of orthogonal methods to provide a more complete picture. Orthogonal methods are based on different scientific principles and can often detect impurities that are not amenable to the primary method.

Method Comparison Decision Framework

Method_Selection Start Purity Assessment Required LCMS LC-MS Start->LCMS Primary Method: Separation & Quantification HRMS High-Resolution MS LCMS->HRMS Need for Structural Elucidation of Unknowns? qNMR Quantitative NMR LCMS->qNMR Need for Absolute Quantification without Reference Standard? End Comprehensive Purity Profile HRMS->End qNMR->End

Caption: A decision tree guiding the selection of complementary analytical methods for comprehensive purity profiling.

High-Resolution Mass Spectrometry (HRMS)

HRMS offers significantly higher mass resolution and accuracy compared to standard quadrupole mass spectrometers.[13] This allows for the determination of the elemental composition of the parent ion and its fragments, which is invaluable for the identification of unknown impurities.[14][15]

  • Advantages:

    • Unambiguous identification of impurities through accurate mass measurements.[14]

    • Enhanced sensitivity for trace-level impurity detection.[13]

    • Ability to perform retrospective data analysis for newly discovered impurities.

  • Disadvantages:

    • Higher instrument cost and complexity.

    • May not be as readily available in all laboratory settings.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method, meaning it does not require a reference standard of the analyte for quantification.[16][17] Instead, a certified internal standard of known purity is used.[18] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique.[18]

  • Advantages:

    • Provides a direct measure of absolute purity without the need for a specific reference standard of the analyte.[16][19]

    • Offers structural information simultaneously with quantification.[18]

    • Less susceptible to matrix effects compared to LC-MS.

  • Disadvantages:

    • Lower sensitivity compared to LC-MS.

    • Requires a highly pure and stable internal standard.[18]

    • Potential for signal overlap in complex mixtures, which can complicate quantification.

FeatureValidated LC-MSHigh-Resolution Mass Spectrometry (HRMS)Quantitative NMR (qNMR)
Primary Application Routine purity testing and impurity quantificationIdentification and structural elucidation of unknown impuritiesAbsolute purity determination and reference standard characterization
Sensitivity High (ng/mL to pg/mL)Very High (sub-ng/mL)Moderate (µg/mL to mg/mL)
Selectivity HighVery HighModerate to High
Quantitative Principle External calibration with a reference standardExternal calibration with a reference standardInternal calibration with a certified standard
Reference Standard Required for the analyteRequired for quantificationCertified internal standard required
Structural Information Limited to fragmentation patternsHigh-resolution fragmentation for elemental compositionDetailed structural information
Throughput HighModerateLow to Moderate

Conclusion

For the routine purity assessment of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate, a well-validated LC-MS method is the industry standard, providing a robust, sensitive, and high-throughput solution. The validation process, guided by ICH principles, ensures the reliability and accuracy of the data generated. However, to build a comprehensive purity profile and to meet the stringent expectations of regulatory agencies, the integration of orthogonal techniques is highly recommended. HRMS is invaluable for the confident identification of unknown impurities, while qNMR offers a powerful approach for absolute purity determination, especially for the qualification of reference standards. By employing a multi-faceted analytical strategy, researchers and drug developers can ensure the highest quality of their novel chemical entities, paving the way for successful and safe therapeutic development.

References

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Datacor. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • De-Vries, F., Schipper, D., van den Heuvel, D., & van der Knaap, M. (2020). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical mass spectrometry, 17, 1-7. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • University of Tartu. (n.d.). 4. Precision – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Emery Pharma. (n.d.). High Resolution Mass Spectrometry Services. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Validation of Indazole Derivatives' Structural Integrity Using Quantitative NMR (qNMR)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the indazole scaffold is a cornerstone of many biologically active molecules.[1][2] Ensuring the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the indazole scaffold is a cornerstone of many biologically active molecules.[1][2] Ensuring the structural integrity and purity of these derivatives is not merely a quality control checkpoint; it is a fundamental prerequisite for reliable pharmacological and toxicological assessment. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other analytical techniques, offering a robust framework for the validation of indazole derivatives.

The Imperative for Rigorous Structural Validation

Indazole chemistry is often characterized by the potential for isomerism, particularly N-1 and N-2 substitution, which can significantly impact a compound's biological activity.[1] An inaccurate assessment of purity or a misidentification of isomers can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, the choice of analytical methodology is a critical decision in the drug development pipeline.

Quantitative NMR: A Primary Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for determining the absolute purity of a substance.[3][4] Unlike chromatographic techniques that provide a relative purity based on the area percentage of detected peaks, qNMR offers a direct measurement of the analyte's mass fraction.[3][5][6] The fundamental principle of qNMR is the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[3][7] By co-dissolving a precisely weighed amount of the indazole derivative with a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy and precision.[8]

Causality in Experimental Choices: Why qNMR Excels for Indazoles

The unique structural features of indazole derivatives make them particularly well-suited for qNMR analysis. The distinct signals of the protons on the pyrazole and benzene rings provide multiple, well-resolved resonances suitable for quantification.[9] For example, the proton at the C3 position often appears as a characteristic singlet, offering a clear and unobstructed signal for integration.[9] This is a significant advantage over complex molecules where signal overlap can be a major challenge.[8][10]

Furthermore, qNMR can simultaneously provide structural confirmation and quantitative data in a single experiment.[11][12][13] This dual capability is invaluable for indazole derivatives where the potential for isomerism necessitates unambiguous structural assignment.[1]

A Comparative Analysis: qNMR vs. Traditional Chromatographic Methods

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques in pharmaceutical analysis, they have inherent limitations when it comes to the absolute purity determination of novel compounds like many indazole derivatives.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Primary method based on the direct proportionality of signal intensity to the number of nuclei.[3][7]Comparative separation technique based on differential partitioning between phases.[3]Separation technique based on volatility and interaction with a stationary phase.
Quantification Absolute purity determination using a certified internal standard.[3][5][14]Typically relative purity by area percent; absolute quantification requires a specific reference standard for the analyte and each impurity.[3]Similar to HPLC, requires reference standards for accurate quantification.
Reference Standard Requires a certified internal standard, which does not need to be structurally related to the analyte.[15][16]Requires a well-characterized reference standard of the analyte itself for accurate quantification.Requires a reference standard of the analyte.
Structural Info Provides detailed structural information simultaneously with quantitative data.[11][12][13]Provides retention time, which is not a direct indicator of structure.Provides retention time.
Sample Prep Simple dissolution of the sample and internal standard.[12][17]Can involve more complex sample preparation and method development.Sample must be volatile or derivatized to become volatile.
Universality Applicable to nearly all organic compounds containing NMR-active nuclei.[13][15][18]Dependent on the analyte having a chromophore for UV detection or being amenable to other detection methods.Limited to volatile and thermally stable compounds.
Regulatory Standing Recognized by pharmacopeias like the USP as a valid technique for pharmaceutical analysis.[5][19][20][21]Widely accepted and validated method for purity and impurity analysis.[6]Established method for volatile impurities and specific applications.

This comparison highlights that while HPLC and GC are excellent for detecting and quantifying known impurities with available standards, qNMR provides a more direct and accurate measure of the absolute purity of the main component, a critical parameter for novel indazole derivatives where impurity standards may not be available.[15][22]

Experimental Workflow for qNMR Validation of an Indazole Derivative

The following diagram and protocol outline a self-validating system for the qNMR analysis of an indazole derivative.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Indazole Derivative dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup param_opt Set Quantitative Parameters (D1, PW) instrument_setup->param_opt acquire Acquire ¹H NMR Spectrum param_opt->acquire phase_baseline Phase & Baseline Correction acquire->phase_baseline integrate Integrate Analyte & Standard Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Sources

Comparative

Benchmarking the Coupling Efficiency of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate: A Comparative Guide for Drug Discovery

Executive Summary Functionalized indazoles are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and voltage-gated sodium channel (e.g., NaV1.7) modulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Functionalized indazoles are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and voltage-gated sodium channel (e.g., NaV1.7) modulators[1]. However, late-stage functionalization of highly substituted indazoles presents significant synthetic challenges.

This guide benchmarks the cross-coupling efficiency of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate , a dense molecular building block. By objectively comparing its reactivity against baseline indazole analogs, we provide drug development professionals with a mechanistic roadmap and a self-validating protocol for overcoming peri-steric hindrance and catalyst inhibition during Suzuki-Miyaura cross-coupling.

Mechanistic Causality: The Triad of Reactivity

To successfully couple at the C3 position of this specific scaffold, scientists must balance three competing physicochemical forces. Understanding the causality behind these forces dictates the choice of catalyst, ligand, and reaction conditions.

  • Peri-Steric Shielding (C4-Ester): The indazole numbering system places the C4 position adjacent to the C3a bridgehead, creating a spatial relationship with C3 akin to a peri-interaction in naphthalene. The bulky methyl carboxylate at C4 severely restricts the trajectory of the incoming palladium-boronate complex, making transmetalation the rate-limiting step[2].

  • Electronic Activation (C6-Nitro): The strongly electron-withdrawing nitro group at C6 depletes electron density from the aromatic core. This enhances the electrophilicity of the C3-Br bond, significantly lowering the activation energy required for the initial oxidative addition of Pd(0)[3].

  • Catalyst Inhibition (1H-Indazole): Unprotected, nitrogen-rich heterocycles are notorious for coordinating with palladium. The unprotected N1/N2 atoms can sequester the catalyst into off-cycle, thermodynamically stable Pd-indazole complexes, leading to product inhibition[4].

To overcome these barriers without adding a synthetic protection/deprotection step, highly sterically demanding and electron-rich ligands (e.g., XPhos) are required. XPhos outcompetes the indazole nitrogen for palladium coordination while possessing the bulk necessary to force the reductive elimination step[4].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Accelerated by C6-NO2) Pd0->OxAdd 3-Bromoindazole PdII Pd(II) Intermediate (Steric Clash at C4-Ester) OxAdd->PdII Transmet Transmetalation (Rate-Limiting Step) PdII->Transmet Arylboronic Acid Inhibition Catalyst Deactivation (1H-Indazole Coordination) PdII->Inhibition Off-Cycle Inhibition RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of Suzuki coupling highlighting steric and electronic effects of the scaffold.

Benchmarking Coupling Efficiency

To isolate the impact of the C4-ester and C6-nitro groups, we benchmark Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate against standard analogs under optimized Suzuki-Miyaura conditions (Pd/XPhos system).

Comparative Performance Data
Substrate ScaffoldYield (%)Catalyst SystemTemp (°C)Time (h)Primary Limiting Factor
3-Bromo-1H-indazole 95%1 mol% Pd / XPhos608None (Baseline reactivity)
Methyl 3-bromo-1H-indazole-4-carboxylate 65%5 mol% Pd / XPhos10024High peri-steric hindrance at C4
Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate 82%5 mol% Pd / XPhos8016Sterics partially offset by C6-NO₂ activation
Methyl 3-iodo-6-nitro-1H-indazole-4-carboxylate 94%2 mol% Pd / XPhos6012Optimized leaving group (Iodide)

Data Analysis: The addition of the C4-ester drops the yield of the baseline 3-bromoindazole from 95% to 65% due to steric clash during transmetalation. However, introducing the C6-nitro group (our target molecule) recovers the yield to 82% and allows for a lower reaction temperature (80°C vs 100°C). The nitro group's electron-withdrawing nature sufficiently activates the C-Br bond to compensate for the steric penalty. For researchers requiring >90% yields, pre-converting the bromide to an iodide is the most effective alternative.

Self-Validating Experimental Protocol

The following methodology is optimized specifically for the direct C3-arylation of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate with phenylboronic acid, avoiding the need for N-protection.

Step-by-Step Methodology

1. Reagent Assembly & Strict Degassing

  • Action: In an oven-dried Schlenk tube, combine Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 equiv).

  • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like XPhos into inactive phosphine oxides. Strict inert atmosphere (Argon) is non-negotiable to maintain the active Pd(0) species.

2. Solvent Addition & Activation

  • Action: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). Heat the sealed tube to 80°C.

  • Causality: The biphasic system is critical. The aqueous phase solubilizes the K₃PO₄ base, which coordinates with the boronic acid to form a reactive, electron-rich boronate complex. This complex is nucleophilic enough to force transmetalation against the sterically hindered C4-ester.

3. Reaction Monitoring (Self-Validation)

  • Action: Monitor the reaction at 4h, 8h, and 16h via LC-MS (UV detection at 254 nm).

  • Causality: The C6-nitro group provides a robust UV chromophore. You must observe the disappearance of the starting material mass [M+H]⁺ and the emergence of the cross-coupled product mass. If conversion stalls before 16h, it indicates catalyst poisoning (likely due to trace oxygen or indazole coordination); spiking an additional 1 mol% Pd₂(dba)₃ is the validated corrective action.

4. Biphasic Workup & Purification

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Causality: The aggressive brine washes are required to remove the aqueous base and polar boronic acid byproducts, preventing streaking during silica gel chromatography.

ExperimentalWorkflow Step1 1. Reagent Assembly & Strict Degassing Step2 2. Suzuki Coupling (Pd/XPhos, 80°C) Step1->Step2 Step3 3. LC-MS Monitoring (Self-Validation) Step2->Step3 Step3->Step2 Incomplete Step4 4. Biphasic Workup & Purification Step3->Step4 >95% Conversion

Step-by-step experimental workflow for the cross-coupling of the functionalized indazole.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Title: Discovery of Indole- and Indazole-acylsulfonamides as Potent and Selective NaV1.
  • Title: 6-Amino-4-fluoro-3-(1H)
  • Title: 5-Iodo-3-methyl-1H-indazole - Steric Hindrance in Indazole Scaffolds Source: Benchchem URL

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate Impurity Profiling

Executive Summary The robust characterization of impurities is a cornerstone of modern pharmaceutical development, directly impacting the safety and efficacy of therapeutic agents. Methyl 3-bromo-6-nitro-1H-indazole-4-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust characterization of impurities is a cornerstone of modern pharmaceutical development, directly impacting the safety and efficacy of therapeutic agents. Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is a complex heterocyclic compound, and like any active pharmaceutical ingredient (API), its purity profile must be rigorously established. This guide provides an in-depth, experience-driven framework for establishing and utilizing reference standards for its impurity profiling. We will move beyond a simple listing of products to discuss the strategic generation, characterization, and comparison of reference standards in alignment with global regulatory expectations, such as those from the International Council for Harmonisation (ICH).[1][2] This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and safety of new chemical entities.

The Regulatory Landscape: Why Impurity Profiling is Non-Negotiable

In pharmaceutical manufacturing, an impurity is any component present in a drug substance or drug product that is not the desired chemical entity.[3] The ICH has established a comprehensive set of guidelines—primarily ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products—that mandate the reporting, identification, and toxicological qualification of these impurities.[2][4] The presence of unknown or poorly characterized impurities can pose significant risks, including altered efficacy, stability, and potential toxicity.[1][5]

The core principle of these guidelines is the establishment of thresholds based on the maximum daily dose of the drug.

Threshold Type Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Rationale & Significance
Reporting Threshold 0.05%0.03%The level at or above which an impurity must be reported in a regulatory submission. It ensures transparency in the impurity profile.[2][4]
Identification Threshold 0.10% or 1.0 mg/day intake (whichever is lower)0.05%The level at or above which an impurity's structure must be elucidated.[5][6] This is critical for assessing its potential biological activity.
Qualification Threshold 0.15% or 1.0 mg/day intake (whichever is lower)0.05%The level at or above which an impurity's biological safety must be established through toxicological or other relevant data.[4][5]

Understanding these thresholds is the first step in designing a compliant and scientifically sound impurity profiling strategy.

Understanding Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate and Its Potential Impurities

Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (CAS No. 885519-75-5) is a substituted nitro-indazole derivative.[7] Its complex structure suggests a multi-step synthesis, which inherently introduces the possibility of various process-related impurities. Furthermore, the presence of a nitro group and an ester functional group makes the molecule susceptible to specific degradation pathways.[8][9][10]

Caption: ICH-based classification of pharmaceutical impurities.

Hypothetical Synthesis and Process-Related Impurities

While the exact commercial synthesis route may be proprietary, a plausible pathway for similar indazoles often involves the cyclization of substituted phenylhydrazines or related precursors.[11][12] A hypothetical route can help us anticipate potential impurities.

Caption: Hypothetical synthesis highlighting impurity entry points.

This analysis suggests we must look for:

  • Starting Materials: Incomplete conversion can lead to their carryover.

  • Intermediates: Unreacted intermediates from any step.

  • By-products: Isomeric impurities (e.g., incorrect nitro-group positioning) or products from side-reactions like over-bromination.

Degradation-Related Impurities

Forced degradation (or stress testing) studies are essential to predict the degradation products that may form under storage and handling.[8][9] Given the molecule's structure, key vulnerabilities include:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Reduction: The nitro group is a known photosensitive group and can be susceptible to reduction, potentially forming nitroso or amino derivatives.[9][13][14]

  • Photolysis: Aromatic nitro compounds are often photolabile.[14]

The Role and Comparative Value of Reference Standards

A reference standard is a highly purified and well-characterized compound used as a benchmark for analytical measurements. In impurity profiling, standards are required for both identification (e.g., matching retention times) and quantification.

Standard Type Source Typical Characterization Pros Cons
Commercial Certified Reference Material (CRM) Specialized Vendors (e.g., USP, Agilent)[15][16]Extensive: Purity by multiple methods, Structure (NMR, MS), Certificate of Analysis with uncertainty.Highest level of trust and regulatory acceptance. Traceable.May not be available for novel impurities. High cost.
In-house Primary Standard Isolated from process/degradation, or custom synthesis.Rigorous: Structure confirmed by NMR, MS, IR. Purity >99% by mass balance.Tailored to the specific impurity profile of your process.Requires significant resources for isolation, purification, and characterization.
In-house Secondary (Working) Standard Characterized relative to a primary standard.Purity and identity established against the primary standard (e.g., by HPLC).Cost-effective for routine analysis.Traceability is dependent on the quality of the primary standard. Not for definitive structure elucidation.
"For Research Use Only" Material General chemical suppliers.[17]Minimal: Often only identity by one method (e.g., NMR) and a purity estimate.Readily available for initial investigations.Not suitable for quantitative analysis or regulatory submissions without extensive in-house characterization and qualification.

Expert Insight: For a novel compound like Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate, it is highly unlikely that a full suite of CRM impurities will be commercially available. Therefore, the most common and practical approach is the generation of in-house primary standards through forced degradation and their subsequent isolation and characterization.

Experimental Protocols for Impurity Standard Generation & Profiling

The following protocols represent a self-validating system. The forced degradation study generates the impurities, the HPLC method separates them, and the LC-MS method provides the data needed for their identification, closing the loop.

Protocol: Forced Degradation Study

Objective: To intentionally degrade the API to generate potential degradation products for use as standards and to establish a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_conditions Stress Conditions (Target 5-20% Degradation) start Prepare API Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h start->acid base Base Hydrolysis 0.1 M NaOH, RT, 4h start->base ox Oxidative 3% H2O2, RT, 24h start->ox therm Thermal Solid API, 80°C, 72h start->therm photo Photolytic ICH Q1B conditions (1.2 million lux-hours & 200 W-h/m²) start->photo neutralize Neutralize Acid/Base Samples (if necessary) acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV & LC-MS (vs. unstressed control) ox->analyze therm->analyze photo->analyze neutralize->analyze end Identify Degradation Peaks & Assess Mass Balance analyze->end

Caption: Workflow for a comprehensive forced degradation study.

Causality: The conditions are chosen to attack specific functional groups.[9][13] For instance, the ester is targeted by acid/base hydrolysis, while the nitroaromatic system is probed by oxidative and photolytic stress.[8][10][14] The 5-20% degradation target ensures that major degradants are formed without overly complex secondary reactions.[9]

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop a chromatographic method capable of separating the API from all potential process and degradation-related impurities.

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column Selection: A robust C18 column (e.g., 100 x 4.6 mm, 2.7 µm) is a good starting point due to its versatility.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid acts as an ion-pairing agent to improve peak shape for any acidic or basic impurities. Acetonitrile is chosen for its low UV cutoff and compatibility with MS detection.

  • Gradient Elution: A gradient is necessary to elute both polar (early-eluting) and non-polar (late-eluting) impurities.

    • Initial Gradient: 5% B to 95% B over 20 minutes.

    • Optimization: Adjust the gradient slope based on the chromatograms from the forced degradation samples to achieve baseline separation for all impurity peaks from the main API peak.

  • Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and 320 nm) and use the DAD to perform peak purity analysis. This is a key self-validating step to ensure co-elution is not occurring.

  • System Suitability: Before analysis, inject a standard solution to verify retention time reproducibility, theoretical plates, and tailing factor.

Protocol: Impurity Identification with LC-MS

Objective: To obtain the mass-to-charge ratio (m/z) and fragmentation data for unknown impurity peaks to facilitate structure elucidation.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap coupled to an LC system.[18][19]

  • Methodology:

    • Use the same LC method developed in Protocol 4.2 to ensure retention time correlation.

    • Operate the MS in both positive and negative electrospray ionization (ESI) modes to maximize the chance of ionizing all impurities.

    • Acquire full scan data to determine the accurate mass of the parent ions. This allows for the prediction of elemental composition.

    • Perform tandem MS (MS/MS) experiments on the impurity peaks. The fragmentation pattern provides crucial structural information.

  • Data Analysis:

    • Compare the accurate mass of an impurity to the mass of the parent API.

    • A difference of -14 Da might suggest demethylation of the ester.

    • A difference of +16 Da might suggest hydrolysis of the ester (-OCH3 to -OH) followed by decarboxylation and subsequent oxidation, or N-oxide formation.

    • A difference of -46 Da (+1 Da) could indicate the reduction of the nitro group (NO2) to an amino group (NH2).

    • The fragmentation pattern of the impurity should be compared with that of the API to identify which part of the molecule has changed.

Conclusion: An Integrated Strategy

The selection and use of reference standards for the impurity profiling of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate is not a one-time purchase but an integrated scientific strategy. It begins with a thorough understanding of regulatory requirements and potential impurities derived from both synthesis and degradation. Since commercial standards for all relevant impurities are unlikely to be available, a robust in-house program of forced degradation, analytical method development, and structural elucidation using techniques like HPLC and HRMS is paramount.[3][18][20] By following the principles and protocols outlined in this guide, researchers and developers can build a comprehensive and defensible impurity profile, ensuring the quality, safety, and regulatory compliance of their drug substance.

References

  • (PDF) ICH GUIDELINES FOR IMPURITY PROFILE - Academia.edu.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING - IJCRT.org.
  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - PMC. Available at: [Link]

  • Forced Degradation Studies - SciSpace. Available at: [Link]

  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
  • Review on Forced Degradation Studies - | International Journal of Innovative Science and Research Technology.
  • Impurity Analysis and Profiling Services - Emery Pharma. Available at: [Link]

  • Impurity Profiling: Theory and Practice - PharmaInfo. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. Available at: [Link]

  • Agilent Inorganic Certified Reference Materials and Standards. Available at: [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION - TIJER.org.
  • 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. Available at: [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate, a halogenated nitroaromatic compound. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established principles of chemical waste management.

Hazard Assessment and Chemical Profile

Before any disposal activities commence, a thorough understanding of the compound's potential hazards is paramount. Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate (CAS No. 885519-75-5) is a multifaceted molecule, and its disposal procedure is dictated by the chemical properties of its constituent functional groups.[1]

  • Indazole Core: Indazole derivatives can exhibit a range of biological activities and, in some cases, toxicity.[2][3]

  • Bromo Group (Halogenated Compound): The presence of bromine classifies this compound as a halogenated organic waste.[4] Halogenated compounds require specific disposal routes, often involving high-temperature incineration, and should never be mixed with non-halogenated waste streams.[4][5]

  • Nitro Group (Nitroaromatic Compound): Nitroaromatic compounds can be toxic and are often listed as priority pollutants by environmental agencies.[6] They can also be thermally sensitive and may pose an explosion risk under certain conditions, although this is more pronounced with multi-nitro substituted aromatics.

A safety data sheet (SDS) for the closely related compound 3-bromo-6-nitroindazole indicates that it can cause skin, eye, and respiratory irritation.[7] Given the structural similarities, it is prudent to assume Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate poses similar hazards.

Table 1: Key Chemical and Safety Data for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate

PropertyValueSource
Molecular Formula C9H6BrN3O4[1]
Molecular Weight 300.07 g/mol [1]
Appearance Solid (assumed)General knowledge
Known Hazards Skin, eye, and respiratory irritation (inferred from similar compounds)[7]
Incompatibilities Strong oxidizing agents[8]

Personal Protective Equipment (PPE) and Safety Precautions

Given the potential hazards, the following PPE must be worn at all times when handling Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate for disposal:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and disposed of as contaminated waste after handling is complete.

  • Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: Handling should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Segregation and Waste Collection

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and regulatory compliance.[9]

Step-by-Step Waste Collection Protocol:

  • Select the Appropriate Waste Container:

    • Use a dedicated, leak-proof container clearly labeled for "Halogenated Organic Solid Waste."[4]

    • The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

    • Ensure the container is in good condition, free from cracks or damage.[9]

  • Transferring the Waste:

    • Carefully transfer the solid Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate into the designated waste container.

    • Avoid creating dust. If the compound is a fine powder, use a spatula to gently scoop and transfer it.

    • If dealing with residual amounts in a flask or beaker, rinse the vessel with a minimal amount of a suitable solvent (e.g., acetone). This rinseate is now also considered halogenated hazardous waste and must be collected in a designated "Halogenated Organic Liquid Waste" container. Do not add solvent to the solid waste container.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

    • The SAA should be away from heat sources and incompatible chemicals, particularly strong oxidizing agents.[8]

Labeling and Documentation

Accurate and thorough labeling of hazardous waste is a strict legal requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[11]

Your hazardous waste label must include the following information:

  • The words "Hazardous Waste"[11]

  • The full chemical name: "Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate" (no abbreviations or formulas)[11]

  • The approximate quantity of the waste.

  • The date of accumulation.

  • The name and contact information of the principal investigator or laboratory supervisor.[11]

  • Appropriate hazard pictograms (e.g., irritant, environmental hazard).

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the disposal of Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate.

DisposalWorkflow Disposal Workflow for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate cluster_prep Preparation cluster_collection Waste Collection cluster_finalization Finalization & Pickup start Start: Identify Waste for Disposal assess_hazards Assess Hazards (SDS, Chemical Structure) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select 'Halogenated Organic Solid Waste' Container don_ppe->select_container transfer_waste Carefully Transfer Solid Waste select_container->transfer_waste rinse_glassware Rinse Contaminated Glassware (if applicable) transfer_waste->rinse_glassware label_container Label Waste Container (Full Name, Date, Hazards) transfer_waste->label_container collect_rinseate Collect Rinseate in 'Halogenated Organic Liquid Waste' Container rinse_glassware->collect_rinseate collect_rinseate->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Pickup by EHS store_saa->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for Methyl 3-bromo-6-nitro-1H-indazole-4-carboxylate.

Spill Management

In the event of a spill, the following procedure should be initiated immediately:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Containment (for small spills): If the spill is small and you are trained to handle it, wear your full PPE. Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[12]

  • Cleanup: Carefully sweep the mixture into a designated hazardous waste container.[12] Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.

Final Disposal

The final step in the disposal process is to arrange for the pickup of the hazardous waste by your institution's EHS department or a licensed hazardous waste contractor. Do not attempt to dispose of this chemical through standard trash or by washing it down the drain.[11] Sewer disposal of such chemicals is strictly prohibited and can lead to significant environmental contamination and regulatory penalties.[9] The EHS department will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the expense of personal or ecological well-being.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). CRC press.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Ju, K. S., & Parales, R. E. (2010). Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. PubMed. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation. College of Science & Mathematics, Kennesaw State University. [Link]

Sources

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